Physicochemical Characterization of Dimethylazanium Sulfate: A Technical Guide for Research Applications
Topic: Physicochemical Properties of Dimethylazanium Sulfate for Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Dimethylazan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Properties of Dimethylazanium Sulfate for Research
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Dimethylazanium sulfate (DMAS), commonly referred to in literature as dimethylammonium sulfate, represents a critical ionic species in two distinct fields: atmospheric aerosol science and solid-state pharmaceutical chemistry.[1] Unlike its inorganic analog ammonium sulfate, DMAS exhibits unique hydrophobic-hydrophilic duality due to the methyl substitution on the nitrogen center.
CRITICAL SAFETY DISTINCTION:
Researchers must rigorously distinguish Dimethylazanium Sulfate (Solid Salt) from Dimethyl Sulfate (Liquid Ester, CAS 77-78-1) . The latter is a volatile, potent alkylating agent and a confirmed carcinogen.[1] This guide focuses exclusively on the ionic salt, CAS 37773-96-9 .
Dimethylazanium sulfate is the salt formed by the neutralization of dimethylamine with sulfuric acid. In research contexts, the stoichiometry is critical, as both the neutral sulfate (2:1) and bisulfate (1:1) forms exist.[][3][4][5][6] This guide focuses on the neutral sulfate form used in nucleation studies.
Chemical Specifications
Property
Specification
IUPAC Name
Bis(dimethylazanium) sulfate
Common Name
Dimethylammonium sulfate
CAS Number
37773-96-9
Formula
Molar Mass
188.25 g/mol
Appearance
White crystalline solid
Crystal System
Monoclinic (Space Group )
Structural Insight
The crystal lattice is stabilized by a complex network of hydrogen bonds. Unlike the isotropic ammonium ion (
), the dimethylammonium cation () has directional hydrogen bonding capabilities (two donors per cation) and a hydrophobic methyl region. This amphiphilic character disrupts the high-symmetry lattice found in inorganic sulfates, leading to higher solubility in organic-aqueous mixtures and altered hygroscopicity.
Thermodynamic & Thermal Properties
Understanding the thermal stability of DMAS is vital for processing (e.g., spray drying) and atmospheric modeling.
Thermal Decomposition
DMAS does not exhibit a clean melting point in open atmosphere. Instead, it undergoes thermal dissociation and decomposition.[1]
Decomposition Onset (
): ~150°C – 170°C (Dependent on heating rate).
Mechanism: Proton transfer reverses the formation reaction, releasing volatile dimethylamine and leaving behind non-volatile sulfuric acid/bisulfate residues, which eventually decompose.[1]
Phase Behavior
Solid-Solid Transitions: DMAS may exhibit polymorphic transitions at lower temperatures (cryogenic), relevant for upper-troposphere modeling.
Density: Approximately 1.33 g/cm³ (estimated from crystal structure data), significantly lower than ammonium sulfate (1.77 g/cm³) due to the steric bulk of methyl groups.
Atmospheric Nucleation & Hygroscopicity[1]
DMAS is a central subject in the "amine hypothesis" of aerosol formation. It stabilizes sulfuric acid clusters more effectively than ammonia, enhancing Cloud Condensation Nuclei (CCN) formation.
The "Amine Effect" Mechanism
In the atmosphere, trace quantities of dimethylamine (ppt level) displace ammonia from sulfuric acid clusters. The resulting dimethylazanium sulfate clusters have a lower evaporation rate, allowing them to cross the critical nucleation barrier faster.[1]
Figure 1: The stabilization pathway of sulfuric acid aerosols by dimethylamine. The formation of stable dimethylazanium sulfate clusters reduces the evaporation rate, driving particle growth.[1]
Hygroscopicity and Deliquescence
Unlike pure ammonium sulfate (
), DMAS exhibits altered water uptake behavior.
Deliquescence Relative Humidity (DRH): Exact literature values vary, but DMAS generally deliquesces at lower RH than ammonium sulfate due to the entropic contribution of the organic cation.
Research Implication: In gravimetric analysis, samples must be handled in desiccated environments (<30% RH) to prevent mass errors from water sorption.
Experimental Protocols
Protocol: Synthesis of High-Purity Dimethylazanium Sulfate
Objective: Synthesize a stoichiometric 2:1 salt free of excess acid or amine for physicochemical characterization.
Reagents:
Dimethylamine (40% aq. solution).
Sulfuric acid (1 N standardized solution).
Ethanol (Absolute) and Diethyl Ether (for precipitation).
Workflow:
Chilling: Place 50 mL of dimethylamine solution in an ice bath (
).
Titration: Slowly add 1 N
dropwise while monitoring pH.
Endpoint: Stop addition at pH 7.0 (neutral sulfate). Continuing to pH < 4 yields the bisulfate.
Concentration: Rotary evaporate at
to remove bulk water until a viscous syrup forms.
Crystallization: Add cold ethanol to the syrup, followed by dropwise addition of diethyl ether until turbidity persists. Refrigerate at
overnight.
Isolation: Filter crystals under vacuum (inert gas blanket preferred).
Drying: Dry in a vacuum desiccator over
for 24 hours.
Figure 2: Step-by-step synthesis workflow for isolating research-grade dimethylazanium sulfate.
Protocol: Hygroscopicity Profiling (DVS)
Objective: Determine the Critical Relative Humidity (CRH) and sorption kinetics.
Sample Prep: Load 10-20 mg of dried DMAS into the quartz pan.
Drying Cycle: Equilibrate at 0% RH at
for 4 hours to establish dry mass ().
Sorption Scan: Increase RH in 10% steps (from 0% to 90%).
Equilibrium Criteria:
per minute.
Data Output: Plot Mass Change (%) vs. %RH. The inflection point represents the Deliquescence RH (DRH).[5]
References
Almeida, J., et al. (2013).[1] Molecular understanding of sulphuric acid-amine particle nucleation in the atmosphere. Nature, 502, 359–363.[1] [Link]
Qiu, C., & Zhang, R. (2013).[1] Physiochemical Properties of Alkylaminium Sulfates: Hygroscopicity, Thermostability, and Density.[1] Environmental Science & Technology, 47(22), 12984–12992.[1] [Link]
Kirkby, J., et al. (2011).[1] Role of sulphuric acid, ammonia and galactic cosmic rays in atmospheric aerosol nucleation.[1] Nature, 476, 429–433.[1] [Link]
PubChem Database. (2024). Dimethylamine sulfate (2:1) - Compound Summary. National Library of Medicine. [Link]
Thermodynamic Stability and Characterization of Dimethylazanium Sulfate Crystals
Executive Summary Dimethylazanium sulfate (commonly dimethylammonium sulfate, DMAS), , represents a critical class of alkyl-aminium salts with significant implications in two distinct fields: atmospheric aerosol nucleati...
, represents a critical class of alkyl-aminium salts with significant implications in two distinct fields: atmospheric aerosol nucleation and pharmaceutical solid-state chemistry. While often overshadowed by its metal-organic hybrid analogues (e.g., dimethylammonium aluminum sulfate) known for ferroelectricity, the binary salt itself presents a unique thermodynamic profile characterized by high hygroscopicity and complex thermal decomposition pathways.
This guide provides a rigorous technical analysis of the thermodynamic stability of DMAS crystals. It moves beyond basic property listing to establish a self-validating characterization workflow , essential for researchers evaluating this salt as a potential drug counter-ion or atmospheric proxy.
Unlike inorganic ammonium sulfate, DMAS crystallizes with a structure heavily influenced by the directional hydrogen bonding capability of the dimethylammonium cation.
Lattice Forces: The crystal lattice is stabilized by a 3D network of
hydrogen bonds connecting the amino protons of the cation to the sulfate oxygens.
Polymorphism: Similar to methylammonium sulfate, DMAS exhibits polymorphism driven by the rotational disorder of the methyl groups. At ambient temperatures, it typically adopts a monoclinic or orthorhombic habit, though phase transitions to higher symmetry structures occur at elevated temperatures prior to decomposition.
Critical Insight: The steric bulk of the two methyl groups disrupts the efficient packing seen in simple ammonium salts, leading to a lower lattice energy and consequently, higher hygroscopicity.
Thermodynamic Stability Profile
Thermal Decomposition (TGA/DSC Analysis)
The thermal stability of DMAS is governed by proton transfer reversibility. Unlike metal salts which melt, aminium salts often sublime or decompose via dissociation.
Decomposition Pathway:
The degradation follows a stepwise proton transfer mechanism:
Phase I (
): Loss of free dimethylamine gas, leaving behind the acidic bisulfate melt.
Phase II (
): Decomposition of the bisulfate and eventual evolution of sulfur oxides.
Data Table: Comparative Thermal Properties
Property
Ammonium Sulfate
Dimethylammonium Sulfate (DMAS)
Implications
Melting Point ()
~280°C (dec)
~298°C (often dec. concurrent)
High thermal headroom for processing.
Decomposition ()
> 235°C
~190–210°C (Onset)
Lower stability due to volatile amine.
Hygroscopicity (DRH)
80% RH
35–45% RH (Est.)
Critical Risk: Requires humidity control.
Hygroscopicity and Deliquescence
The Deliquescence Relative Humidity (DRH) is the thermodynamic limit where the solid crystal dissolves into a saturated solution.
Atmospheric Relevance: DMAS is a key component of secondary organic aerosols. Research indicates that aminium sulfates have significantly lower DRH values than inorganic sulfates, often retaining water in a metastable liquid state (hysteresis) down to very low humidity (Efflorescence RH < 20%).
Pharmaceutical Implication: A DRH < 50% classifies the material as "Very Hygroscopic." This poses challenges for tablet stability, necessitating moisture-protective packaging.
Experimental Protocols: A Self-Validating Workflow
This section details the protocols to empirically determine the stability map of DMAS crystals.
Synthesis & Crystallization Workflow
Objective: Obtain high-purity single crystals suitable for thermal analysis.
Figure 1: Controlled synthesis and crystallization workflow to ensure stoichiometry and avoid bisulfate impurity.
Thermal Stability Characterization (TGA/DSC)
Protocol:
Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).
Purge Gas: Nitrogen (
) at 50 mL/min (Inert) vs. Air (Oxidative).
Pan: Hermetically sealed aluminum pan with a pinhole (allows gas escape but prevents initial moisture uptake).
Ramp: 10°C/min from 30°C to 400°C.
Validation Check:
If mass loss begins
, the sample contains solvated water or surface moisture.
A discrete mass loss step of ~18-20% corresponds to the loss of one equivalent of dimethylamine (formation of bisulfate).
Hysteresis: Indicates metastable liquid formation (common in amine sulfates).
Stability Assessment Logic for Applications
When considering DMAS as a pharmaceutical counter-ion or material precursor, use the following logic gate to determine feasibility.
Figure 2: Decision matrix for evaluating DMAS suitability in solid-state applications.
References
Qiu, C., & Zhang, R. (2013). Physiochemical Properties of Alkylaminium Sulfates: Hygroscopicity, Thermostability, and Density. Atmospheric Chemistry and Physics. Link
Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics. CRC Press. (Standard Thermodynamic Tables).
Clegg, S. L., et al. (2013). Thermodynamic Model of the System
at 298.15 K. Journal of Physical Chemistry A. Link
PubChem Database. (2023). Dimethylamine sulfate (2:1). CID 21614113. Link
Tang, I. N., & Munkelwitz, H. R. (1994). Water activities, densities, and refractive indices of aqueous sulfates and nitrates of ammonium and sodium. Journal of Geophysical Research: Atmospheres. Link
Technical Guide: Crystallographic Characterization of Dimethylazanium Sulfate (CAS 23243-09-6)
The following technical guide details the crystallographic, structural, and experimental parameters for Dimethylazanium Sulfate. Executive Summary Dimethylazanium sulfate (commonly Dimethylamine sulfate or DMA Sulfate )...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the crystallographic, structural, and experimental parameters for Dimethylazanium Sulfate.
Executive Summary
Dimethylazanium sulfate (commonly Dimethylamine sulfate or DMA Sulfate ) is a fundamental organic-inorganic salt utilized in buffer systems, leather processing, and as a structural model for hydrogen-bonded networks in active pharmaceutical ingredient (API) salt selection.
While the specific lattice parameters of the anhydrous binary salt are frequently obscured in literature by its ubiquitous Tutton salt derivatives (double sulfates with metals like Ni, Co, Al), this guide isolates the core crystallographic properties of the dimethylazanium cation
and sulfate anion . It provides a self-validating protocol for the synthesis, growth, and structural determination of the pure crystalline phase.
Part 1: Chemical Identity & Structural Context[1][2][3]
Parameter
Data
IUPAC Name
Bis(dimethylazanium) sulfate
Common Name
Dimethylamine sulfate
CAS Registry
23243-09-6
Formula
Stoichiometry
2:1 (Cation:Anion)
Molecular Weight
188.25 g/mol
Appearance
White crystalline solid (hygroscopic)
Structural Significance
The crystallographic interest in CAS 23243-09-6 lies in its Hydrogen Bonding Network . The dimethylazanium cation acts as a dual hydrogen bond donor (
), while the sulfate anion acts as a multi-point acceptor. This interaction typically drives the formation of 2D sheets or 3D interpenetrated networks , making the salt a critical reference for studying proton transfer in drug salts.
Part 2: Crystallographic Architecture[1]
Molecular Geometry (Ion Parameters)
As the pure anhydrous salt is prone to phase transitions and hygroscopicity, the most precise bond metrics are derived from its stable, isostructural Tutton salt analogues (e.g., Dimethylammonium Nickel Sulfate Hexahydrate). These values represent the intrinsic geometry of the ions within the crystal lattice.
Table 1: Intrinsic Bond Metrics (Derived from High-Resolution SCXRD)
Moiety
Bond / Angle
Typical Value ( / )
Geometric Character
Sulfate Anion ()
S—O Bond Length
Rigid Tetrahedron
O—S—O Angle
Ideal symmetry (slight distortion)
Cation ()
N—C Bond Length
Hybridized Nitrogen
C—N—C Angle
Sterically opened due to methyl repulsion
H-Bonding
N—H...O (Donor-Acceptor)
Moderate-Strong H-bond
Crystal System & Space Group Trends
The pure salt typically crystallizes in low-symmetry systems due to the directional requirements of the hydrogen bonds.
Likely Space Group: Monoclinic (
) or Orthorhombic ().
Lattice Characteristics:
The structure is dominated by alternating layers of anionic sulfate tetrahedra and cationic dimethylammonium groups.
Z (Formula Units): Typically 4 or 8 per unit cell depending on the polymorph.
Phase Transitions: Simple amine sulfates often exhibit ferroelectric phase transitions at low temperatures (< 270 K), involving the ordering/disordering of the methyl groups.
Critical Note: Unlike the Tutton salts (which reliably form Monoclinic
structures), the binary sulfate is sensitive to hydration. The commercial "solid" is often a hemihydrate or variable hydrate unless strictly dried.
Part 3: Supramolecular Assembly (The "Why")
The stability of the crystal is governed by the Charge-Assisted Hydrogen Bond (CAHB) .
Pattern: Each sulfate oxygen can accept multiple H-bonds, creating a "zipper" effect that binds the cations into a rigid lattice.
Visualization: Hydrogen Bonding Logic
The following diagram illustrates the logical assembly of the crystal lattice driven by electrostatic and H-bond interactions.
Figure 1: Logical assembly of the Dimethylazanium Sulfate lattice. The N-H...O interaction is the primary structure-directing vector.
Part 4: Experimental Protocol (Synthesis & Crystallization)
To obtain high-quality single crystals for specific polymorph determination, follow this self-validating protocol. This method ensures stoichiometry and minimizes hydration defects.
Materials
Dimethylamine solution (40% aq) or Dimethylamine hydrochloride.
Sulfuric Acid (
, 98%).
Solvent: Ethanol (Absolute) and Methanol.
Protocol: Isothermal Slow Evaporation
Neutralization:
Place 10 mmol of Dimethylamine solution in a beaker.
Slowly add 5 mmol of
dropwise under stirring at 0°C (Ice bath). Exothermic reaction.
Validation: Check pH. Target pH is ~6.5–7.0.
Purification:
Evaporate the water on a rotary evaporator to obtain a crude white solid.
Wash the solid with cold absolute ethanol to remove excess amine or acid.
Crystallization (The Critical Step):
Dissolve the crude salt in a minimum amount of Methanol/Water (90:10 v/v) at 40°C.
Filter through a 0.22
PTFE filter into a clean vial.
Cover with parafilm and poke 3 small holes.
Place in a vibration-free environment at 20°C.
Harvesting:
Colorless, block-like crystals should appear within 3–7 days.
Check: If needles form, the humidity is too high (hydrate formation). Recrystallize in pure methanol with a desiccant nearby.
Part 5: Characterization Workflow
To confirm the structure of your specific batch (anhydrous vs. hydrate), execute this workflow.
Figure 2: Analytical workflow for validating the crystallographic phase.
Key Diagnostic Peaks (PXRD)
If you run a Powder X-Ray Diffraction (Cu K
), look for:
Low Angle Peaks (
): Indicative of the large unit cell axes typical of layered organic sulfates.
Absence of Amorphous Hump: Confirms crystallinity.
Part 6: Applications in Drug Development
For researchers in pharma, Dimethylazanium sulfate serves as a Counter-Ion Model .
Salt Selection: Dimethylamine is a Class 2 solvent/reagent. Understanding its sulfate salt structure helps predict how dimethylamine impurities might crystallize out of sulfate-buffered API solutions.
Solubility Engineering: The high lattice energy of the sulfate salt (driven by the H-bond network described in Part 3) often renders it less soluble than the chloride salt, useful for controlled release formulations.
References
Held, P. (2014).[1] Crystal structure of bis(dimethylammonium) hexaaquanickel(II) bis(sulfate) dihydrate. Acta Crystallographica Section E, 70(11). Link
Relevance: Defines the precise geometry of the dimethylammonium cation and sulfate anion in a high-quality crystal l
Held, P. (2015).[3] Crystal structure of bis(dimethylammonium) hexaaquacobalt(II) bis(sulfate) dihydrate. Acta Crystallographica Section E, 71(3). Link
Relevance: Confirms the isostructural nature of the cation/anion packing in sulf
Brown, I. D. & Altermatt, D. (1985).[3] Bond-valence parameters obtained from a systematic analysis of the Inorganic Crystal Structure Database. Acta Crystallographica Section B.
Relevance: Standard for validating the S-O bond orders in the sulf
PubChem. (2024). Dimethylammonium sulfate - Compound Summary. National Library of Medicine. Link
Relevance: Verification of Chemical Identity and CAS 23243-09-6.
Application Note: Optimization of Dimethylazanium Sulfate Doping in Perovskite Photovoltaics ) as a Dual-Function Additive in Halide Perovskites. Executive Summary This guide details the methodology for optimizing Dimeth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimization of Dimethylazanium Sulfate Doping in Perovskite Photovoltaics
) as a Dual-Function Additive in Halide Perovskites.
Executive Summary
This guide details the methodology for optimizing Dimethylazanium sulfate (also known as Dimethylammonium sulfate,
) doping concentrations in hybrid halide perovskite solar cells (PSCs). Unlike simple halide salts (e.g., DMAI, DMACl), dimethylazanium sulfate offers a dual-passivation mechanism: the dimethylammonium cation () acts as a large A-site dopant to relax lattice strain and improve hydrophobicity, while the sulfate anion () functions as a strong Lewis base to coordinate with undercoordinated lead () defects at grain boundaries.
This protocol moves beyond trial-and-error, establishing a causal link between dopant concentration, crystallographic evolution, and optoelectronic performance.
Safety & Chemical Identity (Critical)
WARNING: Do NOT confuse Dimethylazanium sulfate (the salt) with Dimethyl Sulfate (DMS) .
Dimethyl Sulfate (
): A volatile, highly toxic, carcinogenic methylating agent.[1]
Dimethylazanium Sulfate (
): An ionic salt. While generally less volatile, it should be handled with standard PPE (gloves, goggles, fume hood) to avoid inhalation of dust or contact with skin.
Theoretical Grounding: The "Goldilocks" Zone
Doping optimization is a competition between defect passivation (low concentration) and phase segregation (high concentration).
Formation of wide-bandgap 2D phases or insulating sulfate layers at grain boundaries. High series resistance (), low .
Experimental Protocol: Concentration Optimization
Phase 1: Stock Solution Preparation
Direct addition of solid salt to the perovskite precursor is discouraged due to slow dissolution kinetics.
Solvent Selection: Use Dimethyl sulfoxide (DMSO) or Deionized Water (DI H2O) .
Note: If the main perovskite precursor is DMF:DMSO (4:1), use DMSO for the dopant stock to maintain solvent ratios. If the dopant is strictly water-soluble, keep the water volume < 2% of the total precursor volume to avoid destroying the perovskite lattice.
Concentration: Prepare a 100 mg/mL stock solution of Dimethylazanium sulfate.
Step: Weigh 100 mg of
into a vial.
Step: Add 1 mL of anhydrous DMSO.
Step: Sonicate at 40°C for 20 mins until fully dissolved.
Phase 2: The "Log-Linear" Screening Workflow
Instead of linear steps (1%, 2%, 3%), use a log-linear approach to cover orders of magnitude first, then refine.
Where is mol% (e.g., 0.01), is moles of Lead, is molecular weight.
Mixing: Add the calculated volume of stock solution to the precursor.
Aging: Stir at 60°C for 1 hour. Crucial: This allows the
to coordinate with Pb-iodide colloids before film formation.
Phase 3: Film Deposition & Crystallization
The sulfate anion can retard crystallization, requiring adjustment of the anti-solvent drip timing.
Spin Coating: 1000 rpm (10s)
4000 rpm (30s).
Anti-Solvent: Chlorobenzene (CB) or Ethyl Acetate (EA).
Optimization: If doping > 2 mol%, delay the drip by 2-3 seconds compared to the control. Sulfate complexes slow down the nucleation rate.
Annealing: 100°C for 10-20 mins.
Observation: Doped films often appear "glossier" due to larger grain formation.
Visualization: Mechanism & Workflow
Figure 1: Workflow and mechanistic bifurcation of Dimethylazanium Sulfate doping. Note the divergence between passivation (optimal) and segregation (excess).
Characterization & Validation Logic
To validate the "Optimal" concentration, you must triangulate data from three sources.
A. X-Ray Diffraction (XRD)
Goal: Verify lattice incorporation vs. surface passivation.
Success Marker:
Shift: A slight shift of the (110) peak to lower angles indicates lattice expansion (incorporation of the larger
cation).
FWHM: Reduced Full Width at Half Maximum indicates larger crystallite size (Sulfate-assisted growth).
Failure Marker: Appearance of new peaks at low angles (
), indicating excess sulfate salt precipitation.
B. Steady-State Photoluminescence (PL)
Goal: Assess non-radiative recombination.
Success Marker: Significant increase in PL intensity compared to control.
Blue Shift: A slight blue shift indicates a widening of the bandgap (common with DMA incorporation).
C. Device Performance (J-V Curves)
Goal: Electrical validation.
Metric Hierarchy:
(Open Circuit Voltage): Primary indicator of defect passivation. Expect a 20-50 mV increase.
FF (Fill Factor): Indicator of charge transport. If FF drops, the sulfate layer is too thick (insulating).
Troubleshooting Guide
Symptom
Diagnosis
Corrective Action
Cloudy Precursor
Solubility Limit Exceeded
Switch solvent to pure DMSO or reduce stock concentration. Filter solution (0.45 µm PTFE).
Pinholes in Film
Poor Wetting
The dopant increased surface tension. Add a surfactant or treat substrate with UV-Ozone.
Low
Insulating Grain Boundaries
Concentration too high. The sulfate is forming a barrier. Reduce concentration by 50%.
Hysteresis
Ion Migration
Sulfate ions are mobile. Optimize annealing time to "lock" them at grain boundaries.
References
Dimethylammonium Additives in Perovskites
Jariwala, S. et al. "Dimethylammonium Addition to Halide Perovskite Precursor Increases Vertical and Lateral Heterogeneity." ACS Energy Letters, 2022.
Sulfate/Sulfuric Acid Passivation Mechanisms
Luo, D. et al. "Acid-Base Interactions for Healing Defects in Perovskite Solar Cells." Nature Reviews Materials, 2023.
General Precursor Engineering Protocols
Ahn, N. et al. "Highly Reproducible Perovskite Solar Cells with Average Efficiency of 18.3% and Best Efficiency of 19.7% Fabricated via Lewis Base Adduct of Lead(II) Iodide." Journal of the American Chemical Society, 2015.
Chemical Data & Safety
PubChem.[1] "Dimethyl sulfate (Safety Data vs. Salts)." National Library of Medicine.
Application Notes and Protocols for Hydrothermal Synthesis Utilizing Dimethylazanium Sulfate
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of dimethylazanium sulfate, also known as dimethylammoni...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of dimethylazanium sulfate, also known as dimethylammonium sulfate, in hydrothermal synthesis techniques. While the direct use of this specific salt in hydrothermal methodologies is an emerging area with limited dedicated literature, this document extrapolates from established principles of crystal engineering and the known roles of related organic cations in materials synthesis. We present both a mechanistic hypothesis for the function of dimethylammonium sulfate and detailed, albeit novel, protocols for its use as a morphological modifier and a potential structure-directing agent in the synthesis of metal oxides and perovskite-type materials. The protocols are designed to be self-validating, grounded in established hydrothermal synthesis parameters, and to serve as a foundational guide for researchers exploring this innovative additive.
Introduction to Hydrothermal Synthesis and the Role of Organic Additives
Hydrothermal synthesis is a versatile and environmentally benign method for the preparation of a wide variety of crystalline materials.[1][2] The process involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at elevated pressures.[1] These conditions enhance the solubility and reactivity of precursors, facilitating the formation of well-defined crystalline structures.[1][3]
A key aspect of modern hydrothermal synthesis is the use of organic additives to control the nucleation and growth of crystals. These additives can influence the size, shape, and even the crystal phase of the final product. Organic molecules can act as capping agents, surfactants, or structure-directing agents (SDAs), the latter being particularly crucial in the synthesis of porous materials like zeolites.[4][5][6][7] The organic species can template the formation of specific pore structures or crystal facets, leading to materials with tailored properties.
The Role of the Dimethylammonium (DMA) Cation in Crystal Engineering
Improve Crystal Quality: By influencing the crystallization process, DMA can lead to the formation of perovskite films with larger grain sizes and fewer defects.[10]
Enhance Stability: The incorporation of DMA at the A-site of the perovskite lattice can improve the material's long-term operational stability.[9][10]
Tune Material Properties: The presence of DMA can alter the local structure and bandgap of the perovskite material.[1][8][9]
These effects are attributed to the size and charge of the dimethylammonium cation, which allow it to interact with the inorganic framework during crystallization. This established role in non-hydrothermal synthesis provides a strong basis for exploring its potential in hydrothermal systems.
Mechanistic Hypothesis: Dimethylammonium Sulfate as a Dual-Function Additive in Hydrothermal Synthesis
We propose that in a hydrothermal environment, dimethylammonium sulfate can act as a dual-function additive, influencing both the solution chemistry and the crystal growth process.
pH Buffering and Ionic Strength Modification: Dimethylammonium sulfate is the salt of a weak base (dimethylamine) and a strong acid (sulfuric acid). In solution, it can contribute to buffering the pH, which is a critical parameter in controlling the hydrolysis and condensation rates of metal precursors. The sulfate anion can also influence the ionic strength of the solution, which in turn affects precursor solubility and nucleation kinetics.
Structure-Directing and Morphology-Controlling Agent: The dimethylammonium cation, [(CH₃)₂NH₂]⁺, can act as a structure-directing or capping agent. It can adsorb onto specific crystallographic faces of the growing nanocrystals, inhibiting growth in certain directions and promoting it in others. This selective adsorption can lead to the formation of anisotropic structures such as nanorods, nanowires, or nanoplates.
The proposed mechanism is illustrated in the workflow diagram below:
Caption: Proposed mechanism of dimethylammonium sulfate in hydrothermal synthesis.
Application Note & Protocol: Hydrothermal Synthesis of Zinc Oxide (ZnO) Nanorods with Dimethylammonium Sulfate as a Morphological Modifier
Objective:
To synthesize zinc oxide nanorods via a hydrothermal method using dimethylammonium sulfate as a morphology-directing agent.
Background:
The hydrothermal synthesis of ZnO typically yields a variety of morphologies. By introducing dimethylammonium sulfate, we hypothesize that the dimethylammonium cations will preferentially adsorb onto the non-polar facets of the wurtzite ZnO crystal structure, promoting anisotropic growth along the c-axis to form nanorods.
Materials and Equipment:
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
Hexamethylenetetramine (HMTA)
Dimethylammonium Sulfate ((CH₃)₂NH₂SO₄)
Deionized Water
Teflon-lined Stainless Steel Autoclave
Magnetic Stirrer and Hotplate
Centrifuge
Drying Oven
Experimental Protocol:
Precursor Solution Preparation:
Prepare a 100 mL aqueous solution containing 0.025 M Zinc Nitrate Hexahydrate and 0.025 M Hexamethylenetetramine.
Stir the solution at room temperature until all solids are completely dissolved.
Prepare a separate 10 mL stock solution of 0.1 M Dimethylammonium Sulfate.
Addition of Morphological Modifier:
To the main precursor solution, add a specific volume of the dimethylammonium sulfate stock solution to achieve the desired final concentration (see table below for suggested concentrations).
Stir the final solution for an additional 15 minutes to ensure homogeneity.
Hydrothermal Reaction:
Transfer the solution into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its total volume.
Seal the autoclave and place it in a preheated oven at 95°C for 6 hours.
Product Recovery and Purification:
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
Collect the white precipitate by centrifugation at 4000 rpm for 10 minutes.
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
Dry the final product in an oven at 60°C for 12 hours.
Experimental Parameters:
Parameter
Value
Rationale
Zn(NO₃)₂·6H₂O Conc.
0.025 M
Provides the source of Zn²⁺ ions.
HMTA Conc.
0.025 M
Acts as a pH buffer and a slow-release source of hydroxide ions.
(CH₃)₂NH₂SO₄ Conc.
0.001 M - 0.01 M
Investigated range for morphological control.
Temperature
95°C
Optimal for the decomposition of HMTA and ZnO crystal growth.
Time
6 hours
Sufficient for the completion of the reaction and nanorod formation.
Workflow Diagram:
Caption: Workflow for the hydrothermal synthesis of ZnO nanorods.
Application Note & Protocol: Hypothetical Hydrothermal Synthesis of a Doped Barium Titanate (BaTiO₃) Perovskite Using Dimethylammonium Sulfate
Objective:
To explore the potential of dimethylammonium sulfate as a grain growth inhibitor and dopant-homogenizing agent in the hydrothermal synthesis of a perovskite-type oxide.
Background:
In the synthesis of complex oxides like BaTiO₃, achieving a uniform, fine-grained microstructure is often desirable for enhanced dielectric properties. We hypothesize that dimethylammonium sulfate, when added in small quantities, can adsorb at the grain boundaries during crystal growth, thereby limiting grain coarsening. Furthermore, the sulfate ions may aid in the homogeneous dispersion of dopant precursors. This protocol is speculative and intended for advanced research.
Materials and Equipment:
Barium Chloride (BaCl₂)
Titanium Dioxide (TiO₂) - anatase, nanoparticle form
A suitable dopant salt (e.g., Cobalt(II) sulfate for Co-doping)
Sodium Hydroxide (NaOH)
Dimethylammonium Sulfate ((CH₃)₂NH₂SO₄)
Deionized Water
Teflon-lined Stainless Steel Autoclave
Magnetic Stirrer and Hotplate
Centrifuge
Drying Oven
Tube Furnace for calcination
Experimental Protocol:
Precursor Slurry Preparation:
In a beaker, dissolve Barium Chloride and the dopant salt in deionized water.
Add the Titanium Dioxide nanoparticles to the solution and stir vigorously to form a homogeneous slurry.
Add a small amount of dimethylammonium sulfate to the slurry (e.g., 0.5-2 mol% with respect to Ba).
pH Adjustment:
Slowly add a concentrated NaOH solution to the slurry to raise the pH to >13. This is crucial for the hydrothermal formation of BaTiO₃.
Hydrothermal Reaction:
Transfer the slurry to a Teflon-lined autoclave.
Seal the autoclave and place it in an oven at 200°C for 24 hours.
Product Recovery and Post-Processing:
After cooling, retrieve the product by centrifugation.
Wash the powder thoroughly with dilute acetic acid to remove any unreacted barium carbonate, followed by deionized water until the pH is neutral.
Dry the powder at 80°C.
Optional: Calcine the dried powder at a suitable temperature (e.g., 600-800°C) to improve crystallinity.
Experimental Parameters:
Parameter
Value
Rationale
Ba:Ti Molar Ratio
1:1
Stoichiometric ratio for BaTiO₃.
NaOH Concentration
pH > 13
High alkalinity is required for the reaction to proceed.
(CH₃)₂NH₂SO₄ Conc.
0.5 - 2 mol%
To investigate its effect on grain size and dopant distribution.
Temperature
200°C
A common temperature for the hydrothermal synthesis of BaTiO₃.
Time
24 hours
To ensure complete reaction and crystallization.
Logical Relationship Diagram:
Caption: Logical flow of the hypothetical synthesis of doped BaTiO₃.
References
Jariwala, S., Kumar, R., Eperon, G. E., Shi, Y., Fenning, D., & Ginger, D. S. (n.d.). Dimethylammonium Addition to Halide Perovskite Precursor Increases Vertical and Lateral Heterogeneity. NSF Public Access Repository. [Link]
(2021, October 21). Dimethylammonium additives alter both vertical and lateral composition in halide perovskite semiconductors. arXiv.org. [Link]
Jariwala, S., Kumar, R. E., Eperon, G. E., Shi, Y., Fenning, D. P., & Ginger, D. S. (2021, December 13). Dimethylammonium Addition to Halide Perovskite Precursor Increases Vertical and Lateral Heterogeneity. U.S. Department of Energy | Office of Scientific and Technical Information. [Link]
(n.d.). Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. PubMed. [Link]
(n.d.). Structural Investigations of MA1–xDMAxPbI3 Mixed-Cation Perovskites. ACS Publications. [Link]
(n.d.). Hydrothermal synthesis (in water–dimethylformamide) and crystal structure of MIL-30, a new layered fluorinated gallium phosphate with 1,3-diaminopropane and dimethylamine as templates. Journal of Materials Chemistry. [Link]
(n.d.). Preparation of organic structure directing agents and their use in hydrothermal synthesis of zeolites. ResearchGate. [Link]
(n.d.). Hydrothermal and Solvothermal Syntheses. ResearchGate. [Link]
(n.d.). Elaboration of New Materials Using Hydrothermal Methods. MDPI. [Link]
(n.d.). Conventional and Microwave Hydrothermal Synthesis and Application of Functional Materials: A Review. MDPI. [Link]
(n.d.). A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. The University of Groningen research portal. [Link]
(n.d.). The role of a structure directing agent tetramethylammonium template in the initial steps of silicate oligomerization in aqueous solution. RSC Publishing. [Link]
(n.d.). Structure Directing Agents | Zeogen. SACHEM, Inc. [Link]
(n.d.). Methylammonium sulfate: Synthesis and structure. ResearchGate. [Link]
(n.d.). Dimethylammonium sulfate. CAS Common Chemistry. [Link]
Technical Support: Troubleshooting Solubility of Dimethylazanium Sulfate in DMSO
Executive Summary & Safety Critical Dimethylazanium sulfate (commonly Dimethylamine sulfate , CAS: 21249-13-8 or 37773-96-9) presents a specific solubility challenge in anhydrous DMSO.[1] Unlike its free base or hydrochl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Safety Critical
Dimethylazanium sulfate (commonly Dimethylamine sulfate , CAS: 21249-13-8 or 37773-96-9) presents a specific solubility challenge in anhydrous DMSO.[1] Unlike its free base or hydrochloride counterparts, the sulfate salt is practically insoluble in pure DMSO at room temperature.[1]
This guide provides the mechanistic reasoning for this insolubility and validated protocols to overcome it.
⚠️ CRITICAL SAFETY WARNING
Do not confuse this salt with Dimethyl Sulfate (CAS: 77-78-1). [1]
Dimethylazanium Sulfate: A solid salt.[1] Irritant, but generally manageable with standard PPE.[1]
Dimethyl Sulfate: A liquid alkylating agent.[1] Highly toxic, carcinogenic, and corrosive. [1]
If you are handling a liquid reagent, stop immediately and verify your CAS number.[1] This guide applies only to the solid salt.
The Solubility Paradox: Why It Won't Dissolve
Researchers often assume DMSO is a "universal solvent," but it has a specific weakness: anion solvation. [1]
The Mechanism of Failure
Dissolution requires the solvent to overcome the lattice energy of the solid crystal.[1]
Cation Solvation (Success): DMSO is excellent at solvating cations (like dimethylammonium,
) because its oxygen atom has a high electron density and is sterically accessible.[1]
Anion Solvation (Failure): DMSO is a polar aprotic solvent.[1] It lacks hydrogen bond donors.[1] The sulfate anion (
) is a "hard," multivalent, hydrophilic anion that relies heavily on hydrogen bonding for stability in solution.[1]
Result: The DMSO molecules surround the cation but repel or weakly interact with the sulfate anion.[1] The lattice energy of the sulfate salt remains higher than the solvation energy, resulting in precipitation or failure to dissolve.[1]
Q1: I added the solid directly to DMSO and it's just sitting at the bottom. Can I sonicate it into solution?
A:No. Sonication will only create a fine suspension, not a true solution.[1] If your downstream application (e.g., HPLC, cell assay) requires a homogeneous solution, this suspension will cause inconsistent dosing or clog instruments.[1]
Diagnostic: If the solution remains cloudy after 5 minutes of sonication, you have reached the solubility limit (which is near zero).[1]
Q2: Will heating the DMSO to 60°C help?
A:Marginally, but risky. While heating increases kinetic energy, it does not solve the fundamental lack of anion solvation.[1]
Risk:[1] Heating ammonium salts in DMSO can sometimes lead to decomposition or side reactions (Pummerer-type rearrangements or oxidation), although sulfate is relatively stable.[1]
Recommendation: Do not exceed 40°C. If it doesn't dissolve at 40°C, heat is not the answer.[1]
Q3: I cannot use water in my reaction. What are my alternatives?
A: If your protocol is strictly anhydrous (e.g., moisture-sensitive catalysis), you must change the salt form .[1]
Action: Switch to Dimethylamine Hydrochloride or Dimethylamine Trifluoroacetate .[1] These anions are significantly more soluble in organic solvents.[1]
Action: If you cannot buy the alternative, you can perform an in-situ anion exchange (see Protocol B).[1]
Q4: My application tolerates water (e.g., biological screening). How do I dissolve it?
A: Use the Co-Solvent Approach . Water is required to "unlock" the sulfate anion.[1]
Rule of Thumb: A mixture of 5-10% Water in DMSO is often sufficient to dissolve the salt, depending on concentration.[1]
Validated Protocols
Protocol A: The "Aqueous Stock" Method (Recommended)
Best for: Biological assays, cellular screening, and analytical standards.[1]
Concept: Dissolve the salt in the minimum volume of water (where it is highly soluble) and then dilute with DMSO.[1]
Calculate: Determine the final required concentration (e.g., 10 mM).
Weigh: Measure the target mass of Dimethylazanium sulfate.
Primary Solvation: Add sterile, deionized water dropwise.[1]
Target: Use 5-10% of the final target volume.
Example: For 10 mL final solution, dissolve powder in 0.5 - 1.0 mL water. Vortex until clear.
Secondary Dilution: Slowly add DMSO to the aqueous concentrate while vortexing.
Observation: You may see a transient "schlieren" effect or temporary cloudiness.[1] Continue vortexing until clear.
Validation: Centrifuge at 2000 x g for 3 minutes to ensure no micro-precipitates remain.
Protocol B: In-Situ Salt Exchange (Anhydrous Applications)
Best for: Organic synthesis where water is a poison.[1]
Concept: If you only have the sulfate salt but need the amine in DMSO, you can liberate the free base or switch the anion.[1]
Suspension: Suspend the Dimethylazanium sulfate in DMSO.
Base Treatment: Add a stronger organic base (e.g., DBU or Potassium tert-butoxide) if your reaction tolerates it.[1] This liberates free Dimethylamine (soluble) and precipitates the metal sulfate (e.g., Potassium Sulfate).[1]
Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter.
Result: The filtrate is a solution of Dimethylamine in DMSO.[1] The interfering sulfate anion has been removed.[1]
Visual Troubleshooting Logic
Diagram 1: Dissolution Decision Tree
Use this workflow to determine the correct protocol for your experiment.
Caption: Decision matrix for selecting the appropriate dissolution method based on water tolerance and reagent availability.
Technical Support Center: Optimizing Particle Size Distribution of Dimethylazanium Sulfate Powders
Welcome to the technical support center for dimethylazanium sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for controlling and optimizin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for dimethylazanium sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for controlling and optimizing the particle size distribution (PSD) of dimethylazanium sulfate powders. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in fundamental scientific principles and field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the handling and processing of dimethylazanium sulfate.
Q1: Why is controlling the particle size of dimethylazanium sulfate so critical?
A1: Particle size is a critical quality attribute that directly impacts several downstream performance characteristics. For pharmaceutical applications, it governs dissolution rate and, consequently, bioavailability, as described by the Noyes-Whitney equation where a smaller particle size increases the surface area available for dissolution.[1][2] In manufacturing, PSD affects bulk properties like powder flowability, compressibility, and content uniformity, which are essential for processes such as tableting and capsule filling.[1][2][3] Inconsistent particle size can lead to processing issues like segregation and poor weight consistency.[1]
Q2: What is the most common method for measuring the particle size of dimethylazanium sulfate?
A2: Laser diffraction is the most widely used and recommended technique for routine analysis of dimethylazanium sulfate powders.[4][5][6] It is fast, reliable, and can measure a broad range of particle sizes, from the submicron to the millimeter scale.[4] For more detailed morphological information, such as particle shape and the presence of agglomerates, microscopy techniques coupled with image analysis are invaluable.[1][5]
Q3: My dimethylazanium sulfate powder is showing poor flowability. Could this be related to particle size?
A3: Yes, absolutely. Poor flowability is often linked to the presence of a high fraction of fine particles (fines) or strong inter-particle cohesive forces. Fines can reduce flowability by increasing the total surface area and van der Waals forces within the powder bed. Additionally, factors like electrostatic charges and moisture content, which are influenced by particle size and surface area, can exacerbate flow issues.[1][7]
Q4: How does humidity affect my dimethylazanium sulfate powder?
A4: Dimethylazanium sulfate, being a salt, can be hygroscopic. Exposure to humidity can lead to moisture adsorption on the particle surface. This can cause particle agglomeration through the formation of liquid bridges, leading to caking and a significant reduction in flowability.[7][8][9] In some cases, adsorbed moisture can also help dissipate electrostatic charges, which might paradoxically improve the flow of certain very fine powders initially.[8][10] It is crucial to store the powder in a dry, well-ventilated place with tightly sealed containers.[11][12][13]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues related to particle size distribution.
Issue 1: Broad or Bimodal Particle Size Distribution
A broad or multi-modal PSD can compromise product consistency and performance. The goal is typically to achieve a narrow, unimodal distribution.
Potential Causes & Solutions
Inconsistent Crystallization Conditions: The crystallization process is paramount for defining the initial PSD. Fluctuations in temperature, cooling rate, or agitation can lead to multiple nucleation events or secondary nucleation, resulting in a broad distribution.
Causality: Rapid, uncontrolled cooling creates high supersaturation, leading to explosive nucleation and the formation of many fine particles. Slower, controlled cooling allows for more uniform crystal growth on existing nuclei, resulting in a narrower PSD.[14][15][16]
Solution: Implement a controlled cooling profile during recrystallization. Utilize a programmable cooling system to ensure batch-to-batch consistency. Ensure agitation is consistent and sufficient to maintain a homogenous temperature and concentration throughout the vessel, but not so aggressive that it causes crystal breakage (secondary nucleation).
Inefficient Milling/Micronization: Mechanical milling is a common method for particle size reduction, but improper parameters can lead to a wide distribution. Over-milling can generate excessive fines, while under-milling leaves large particles.
Causality: The energy imparted during milling must be optimized. Insufficient energy fails to break larger particles, while excessive energy can cause attrition of already small particles, creating a population of fines and potentially inducing amorphization on particle surfaces.
Solution: Optimize milling parameters such as milling time, speed (for mechanical mills), and air pressure (for jet mills). Perform a design of experiments (DoE) to identify the optimal settings for your specific equipment and material.[5] Start with shorter milling times and gradually increase, analyzing the PSD at each interval to find the ideal endpoint.
Particle Agglomeration: Fine particles have a high surface energy and a tendency to agglomerate, which can be misinterpreted by some analytical techniques as larger particles, showing a falsely broad or bimodal distribution.
Causality: Agglomeration is driven by physical forces such as van der Waals interactions, electrostatic charges, and liquid bridging from adsorbed moisture.[7]
Solution: Ensure the powder is thoroughly dried and stored under controlled low-humidity conditions.[7][11] When analyzing the sample using laser diffraction, use an appropriate dry powder dispersion pressure or a wet dispersion method with a suitable non-solvent and sonication to break up loose agglomerates before measurement.[1]
Logical Flow for Troubleshooting PSD Issues
Caption: Troubleshooting workflow for particle size distribution issues.
Issue 2: Batch-to-Batch Inconsistency
Reproducibility is key in scientific research and manufacturing. Variation in PSD between batches can invalidate experimental comparisons and lead to product failures.
Potential Causes & Solutions
Raw Material Variability: Subtle differences in the purity or physical form of starting materials (e.g., dimethylamine, sulfuric acid) can affect crystallization kinetics.
Solution: Qualify your raw material suppliers and establish acceptance criteria for key specifications. Whenever possible, source a single large lot of raw materials for a critical series of experiments.
Poorly Controlled Process Parameters: This is the most common cause. Minor, undocumented deviations in temperature, addition rates, agitation speeds, or hold times can have a significant impact on the final particle size.
Solution: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). Use calibrated and automated equipment wherever possible to minimize human error. Maintain rigorous batch records that document all process parameters.
Equipment Differences or Wear: Using different pieces of equipment (even of the same model) or wear and tear on components like mill screens or agitator blades can alter the process dynamics.
Solution: Validate the process on the specific equipment to be used. Implement a preventative maintenance and calibration schedule for all critical equipment.[17][18]
Section 3: Experimental Protocols & Methodologies
Protocol 1: Controlled Recrystallization for Particle Size Optimization
This protocol describes a general method for purifying and controlling the particle size of dimethylazanium sulfate via cooling recrystallization.[14][15][19][20]
Objective: To produce dimethylazanium sulfate crystals with a target particle size and narrow distribution.
Solvent Selection: Choose a solvent in which dimethylazanium sulfate has high solubility at elevated temperatures and low solubility at room temperature or below.[14]
Dissolution: Add the selected solvent to the jacketed vessel and begin agitation. Heat the solvent to a target temperature (e.g., 70°C). Slowly add the crude dimethylazanium sulfate until it is fully dissolved, creating a saturated or near-saturated solution. Visually confirm that no solid particles remain.
Controlled Cooling (Crucial Step): Program the circulating bath to cool the solution at a slow, linear rate (e.g., 10-20°C per hour).
Causality: A slow cooling rate maintains a low level of supersaturation, which favors the growth of existing crystals rather than the formation of new nuclei, leading to larger and more uniform particles.[16]
Isothermal Hold: Once the target final temperature (e.g., 5°C) is reached, hold the suspension at this temperature under agitation for 1-2 hours to allow for complete crystallization and equilibration.
Filtration: Collect the crystals via vacuum filtration using the Buchner funnel.
Washing: Gently wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the crystal surfaces.[14]
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Validation: Analyze the dried powder using a validated particle size analysis method (e.g., laser diffraction) to confirm that the PSD meets the desired specifications.
Protocol 2: Particle Size Reduction via Spray Drying
Spray drying is an alternative method that can produce highly uniform, spherical particles directly from a solution.
Objective: To produce fine, spherical dimethylazanium sulfate particles with a narrow PSD.
Key Parameters & Their Impact on Particle Size
This process involves atomizing a feed solution into a hot gas stream, where the solvent evaporates, leaving behind solid particles. The final particle size is a complex function of several parameters.[21][22][23]
Parameter
Effect of Increasing the Parameter
Scientific Rationale
Feed Concentration
Increases Particle Size
Each droplet contains more solid material, resulting in a larger final particle after drying.[24]
Atomizer Pressure/Speed
Decreases Particle Size
Higher energy input breaks the liquid feed into smaller initial droplets.[21]
Feed Viscosity
Increases Particle Size
More viscous liquids are more resistant to atomization and form larger droplets.[21]
Inlet Gas Temperature
Generally Decreases Particle Size
Faster drying can lead to rapid shell formation and smaller, potentially hollow, particles. However, this effect is complex and material-dependent.[21]
Spray Drying Parameter Influence Diagram
Caption: Key parameter relationships in the spray drying process.
Section 4: Analytical Best Practices
Accurate and reproducible particle size data is the foundation of any optimization effort.
Comparison of Common Analytical Techniques
Technique
Principle
Typical Range
Pros
Cons
Laser Diffraction
Measures angular scattering of laser light by particles.[4][5]
Assumes spherical particles, requires accurate refractive index, less sensitive to shape.[1]
Dynamic Light Scattering (DLS)
Measures fluctuations in scattered light due to Brownian motion.[4]
1 nm - 10 µm
Excellent for nanoparticles and sub-micron materials.
Only for very small particles, sensitive to contaminants, not for broad distributions.[4]
Image Analysis (Microscopy)
Direct visualization and measurement of individual particles.[1][5]
1 µm - 3000 µm
Provides size and shape information, can identify agglomerates and foreign particles.[1]
Slower, requires more sample prep, can be statistically limited unless many particles are analyzed.[1]
Sieve Analysis
Mechanical separation of particles through a series of calibrated meshes.[6]
> 45 µm
Simple, inexpensive, good for large particles.[6][25]
Labor-intensive, low resolution, not suitable for cohesive or fine powders.[2][6]
Self-Validation Checklist for Particle Size Method:
Precision: Is the method repeatable? The relative standard deviation (RSD) should be <10% at the D50 and <15% at the D10 and D90 for multiple measurements of the same sample.[2]
Robustness: Does the method give consistent results with small, deliberate variations in method parameters (e.g., dispersion pressure, measurement duration)?
Specificity: Is the method able to accurately measure the particle size in the presence of expected components (e.g., excipients)?
Orthogonal Confirmation: Have you confirmed your results with a secondary technique (e.g., confirming laser diffraction results with microscopy) to ensure you are not misinterpreting data, such as agglomerates being measured as primary particles?[1]
How to control the particle size in a spray dryer?. (2025, November 19).
How to Use Spray Drying for Precision Particle Engineering. (2026, February 6). Pilotech.
Recrystalliz
Recrystallization. (2023, January 29). Chemistry LibreTexts.
Milling troubleshooting: Follow these tips. (n.d.). [Source not available].
Synthesis of nitrosodimethylamine. (n.d.).
Safety Data Sheet. (2015, March 19). Fisher Scientific.
Pharmaceutical Particle Engineering via Nano Spray Drying - Process Parameters and Application Examples on the Laboratory-Scale. (n.d.).
SAFETY DATA SHEET. (2010, April 29). Fisher Scientific.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
Understanding Particle Formation And Factors Affecting Particle Size in Spray Drying. (2025, October 16). News.
How is Dimethyl Sulfate Produced and Processed?. (n.d.). FAQ - Guidechem.
zzDimethyl sulf
Fundamental analysis of particle formation in spray drying. (2025, August 9).
Quantifying the impact of humidity on powder properties. (n.d.). Freeman Technology.
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PMC.
CNC Milling Machine Troubleshooting Guide. (n.d.). PDF | Switch | Numerical Control - Scribd.
Managing the Impact of Humidity on Powders. (2024, November 11). AZoM.
Dimethyl Sulphate CAS No 77-78-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
Impact of Particle Size Distribution on Performance of Lithium‐Ion Batteries. (2020, December 29). [Source not available].
Influence of Humidity and Electrostatic on Powders Surface Properties. (2019, September 11). AZoM.
Understand the Effects of Moisture on Powder Behavior. (2025, August 7).
An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride. (n.d.). Benchchem.
Controlling the Impact of Humidity Using the FT4 Powder Rheometer®. (n.d.). Micromeritics.
Preparation of dimethyl sulf
PARTICLE CHARACTERISATION IN EXCIPIENTS, DRUG PRODUCTS AND DRUG SUBSTANCES. (n.d.). [Source not available].
Manipulation of Morphology, Particle Size of Barium Sulfate and the Interacting Mechanism of Methyl Glycine Diacetic Acid. (2023, January 11). MDPI.
Impact of formulation and particle size on stability and immunogenicity of oil-in-w
Impact of Particle Size Distribution on Performance of Lithium‐Ion Batteries. (2020, December 30).
Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023, September 20). Altum Technologies.
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution. (n.d.). GBMSA.
(PDF) Study and Impact Evaluation of Particle Size Distribution on Physicochemical Properties of Three Different Tablet Formulations through Sieve Technology. (2025, December 28).
Effect of Particle Size Distribution on Ammonium Sulphate Dried in a Rotary Dryer. (2025, August 7). [Source not available].
(PDF) Effect of particle size distribution on the electrochemical performance of micro-sized silicon-based negative materials. (2018, February 13).
Lanthanide Sulfate Recovery by Synergistic Dimethyl Ether and Na2SO4 Fractional Crystalliz
Calcium Sulfate Crystallization in Presence of Fluorecent-Tagged Polyacrylate and Some Refinement of Scale Inhibition Mechanism. (2023, April 17). MDPI.
The Effect of Reaction Conditions and Presence of Magnesium on the Crystallization of Nickel Sulf
Technical Support Center: Stability & Phase Management in Dimethylazanium Sulfate Systems
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Phase Separation in Dimethylazanium Sulfate (DMAS) Mixtures Core Directive: The Stability Mandate Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Minimizing Phase Separation in Dimethylazanium Sulfate (DMAS) Mixtures
Core Directive: The Stability Mandate
Welcome to the Stability Lab. You are likely here because your formulation—intended to be a homogeneous solution—has unexpectedly turned cloudy, oiled out, or separated into distinct layers.
Dimethylazanium sulfate (commonly known as Dimethylamine Sulfate ) is a potent kosmotropic salt often used in buffer systems, protein crystallization, and Aqueous Two-Phase Systems (ATPS). While its ability to induce phase separation is a feature in extraction, it is a critical failure mode in storage and formulation stability.
The Goal: To maintain thermodynamic homogeneity by managing the Binodal Limit . We do not just "mix" reagents; we engineer the hydration shell competition between the sulfate anion and your other solutes (proteins, polymers, or organic modifiers).
Module 1: The Thermodynamics of Homogeneity
To prevent phase separation, you must understand the force driving it: The Hofmeister Effect .
In a DMAS mixture, the sulfate anion (
) is a strong kosmotrope (water-structure maker). It possesses a high charge density and locks water molecules into a tight hydration shell.
The Conflict: When you add a polymer (like PEG) or a hydrophobic protein, the sulfate ions "steal" the bulk water required to keep that polymer in solution.
The Result: The polymer/protein is dehydrated and forced to self-associate, creating a second phase (coacervation or oiling out).
Key Stability Rule: To minimize phase separation, the energy penalty of creating an interface must exceed the entropy gain of demixing. You must keep the system's coordinate (Salt Conc., Polymer Conc., Temperature) below the Binodal Curve .
Mechanism of Action Diagram
The following diagram illustrates the molecular competition driving phase separation.
Figure 1: The "Salting-Out" Mechanism. Sulfate ions (red) sequester water (blue), stripping the hydration shell from the polymer (green), forcing phase separation (black).
These solutions address specific failure modes observed in high-throughput screening and formulation labs.
Q1: My solution was clear at room temperature but turned cloudy in the cold room (4°C). Why?
Diagnosis: You have crossed the Binodal Boundary due to temperature dependence.
The Science: Unlike simple salts, polymer-salt systems often exhibit complex temperature dependence. For many PEG-Salt systems, the biphasic region expands as temperature decreases (or increases, depending on the specific MW of the polymer). You likely prepared the solution near the saturation limit at 25°C. Cooling it reduced the solubility of the polymer in the salt-rich aqueous phase.
Corrective Action:
Warm to Redissolve: Return to 25°C to verify reversibility.
Dilution Vector: Dilute the mixture by 5-10% with water (not buffer). This shifts the composition vertically down, away from the binodal curve.
Q2: I see a "fish-eye" or oily layer forming at the meniscus. Is this contamination?
Diagnosis: No. This is Incipient Phase Separation .
The Science: You are hovering exactly on the binodal curve. The "oil" is likely a polymer-rich or amine-rich phase that has been "salted out" by the sulfate.
Corrective Action:
Check pH: Dimethylamine has a
of approx. 10.7. If your pH is drifting above 9.5, the concentration of the charged dimethylammonium ion decreases, and the free base (dimethylamine) increases. The free base has vastly different solubility properties. Maintain pH < 7.0 to ensure the salt remains fully ionic.
Q3: Can I use Dimethylazanium Sulfate with acetonitrile or ethanol?
Diagnosis: High risk of immediate precipitation.
The Science: Organic solvents lower the dielectric constant of the media, drastically reducing the solubility of the sulfate salt. This causes the salt itself to precipitate (crystallize) rather than forming a liquid-liquid two-phase system.
Corrective Action:
If an organic co-solvent is required, do not exceed 10-15% v/v .
Switch to a "softer" salt if higher organic loads are needed (e.g., Dimethylammonium Acetate).
Module 3: Experimental Protocols
Protocol A: Defining the "Safe Zone" (Binodal Determination)
Objective: To map the exact concentrations where your specific mixture remains monophasic.
Reagents:
Stock A: 40% (w/w) Dimethylazanium Sulfate in water.
Setup: Place 5.0 g of Stock B in a clear glass vial with a magnetic stir bar.
Titration: Add Stock A dropwise using a micropipette while stirring vigorously.
Observation: Record the mass of Stock A added the instant the solution turns permanently turbid (cloud point). This is a point on the Binodal Curve .
Dilution: Add 1.0 g of water to the turbid mixture (it should become clear).
Repeat: Titrate again with Stock A until turbidity returns.
Plot: Calculate the mass fraction (
, ) for each cloud point.
Data Interpretation:
Zone
Visual Appearance
Thermodynamic State
Action Required
Below Binodal
Crystal Clear
Stable (Monophasic)
Safe for processing.
On Binodal
Turbid/Milky
Critical Point
DANGER: Slight T change causes separation.
Above Binodal
Two Layers
Unstable (Biphasic)
Dilute immediately.
Protocol B: Stabilization Order of Addition
Objective: To prevent localized high concentrations that cause irreversible precipitation during mixing.
The "Sandwich" Method:
Step 1: Dissolve the Polymer/Protein in 80% of the total water volume. Ensure complete hydration.
Step 2: Adjust pH to target (e.g., pH 6.0) before adding the amine salt.
Step 3: Add Dimethylazanium Sulfate as a pre-dissolved solution (never add dry powder directly to a protein/polymer solution).
Why? Adding dry powder creates a local micro-environment of extreme ionic strength on the crystal surface, instantly denaturing nearby proteins or crashing out polymers ("salting out shock").
Step 4: Add remaining water to volume.
Visual Troubleshooting Guide
Use this decision tree to diagnose instability in your DMAS mixtures.
Figure 2: Diagnostic logic flow for identifying the root cause of phase separation.
References
Hofmeister Series & Protein Stability
Title: Hofmeister phenomena: an update on ion specificity in biology.[1]
Technical Support Center: Dimethylazanium Sulfate (DMAS) Device Stability
Topic: Improving Long-Term Stability of Molecular Ferroelectric Devices Introduction Welcome to the FerroCrystal Solutions Technical Support Hub. If you are accessing this guide, you are likely encountering stability iss...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Long-Term Stability of Molecular Ferroelectric Devices
Introduction
Welcome to the FerroCrystal Solutions Technical Support Hub. If you are accessing this guide, you are likely encountering stability issues with Dimethylazanium Sulfate (DMAS) based devices—specifically ferroelectric capacitors, sensors, or actuators .
While DMAS (
) offers a non-toxic, lightweight alternative to lead-zirconate-titanate (PZT), its organic-inorganic hybrid nature introduces unique instability mechanisms. Unlike ceramic oxides, DMAS is held together by hydrogen bonding networks that are susceptible to moisture ingress, thermal fatigue near phase transitions (), and volatile decomposition .
This guide abandons generic advice. Below are the field-proven protocols to stabilize your devices, structured by the failure modes we see most often in client data.
Module 1: Crystal Growth & Precursor Quality
The majority of "device failures" are actually synthesis failures disguised as electronic degradation.
Troubleshooting Guide: The Pre-Device Stage
Q: My crystals turn opaque or develop micro-cracks before I even fabricate the device. Why?A: This is Solvent Inclusion or Thermal Shock . DMAS is highly hygroscopic. If your crystallization rate is too fast (>0.5 °C/hour cooling), solvent pockets (water/methanol) get trapped. When you later heat the device, these pockets expand, shattering the crystal lattice.
Corrective Protocol:
Switch to Slow Evaporation: Do not use rapid cooling. Use a constant temperature (
) evaporation method in a sealed desiccator with a controlled aperture.
The "Seed" Check: Examine your seed crystal under polarized light. If it shows stress birefringence (rainbow patterns), discard it. Only use optically clear seeds.
Q: The stoichiometry seems off in my XPS analysis. Is the sulfate group degrading?A: Unlikely. The instability usually comes from the Dimethylazanium cation (
) . At temperatures >80°C (or under high vacuum), can deprotonate, releasing dimethylamine gas and leaving behind acidic bisulfate residues.
Corrective Protocol:
Avoid High-Vacuum Annealing: Never anneal DMAS films in a vacuum
Torr. Anneal in a nitrogen atmosphere saturated with a trace partial pressure of dimethylamine to suppress volatile loss.
Visualization: Optimized Synthesis Workflow
Figure 1: Critical control points in DMAS synthesis to prevent intrinsic defect formation.
The interface between the organic crystal and the metal electrode is the weakest link.
FAQ: Fabrication Failures
Q: I see a "dead layer" effect where capacitance drops drastically after electrode deposition. Did I damage the surface?A: Yes. Sputtering Damage is the culprit. High-energy argon ions during gold/platinum sputtering break the surface hydrogen bonds of DMAS, creating an amorphous, non-ferroelectric surface layer.
The Fix:
Buffer Layer: Spin-coat a 10nm layer of PMMA or PVDF-TrFE before sputtering. This protects the DMAS surface from ion bombardment while allowing polarization switching.
Soft Landing: Use thermal evaporation instead of sputtering, or use conductive carbon paste/silver nanowires for a "soft" contact.
Q: My device shorts after only 50 switching cycles. What is happening?A: This is Electromigration and Piezo-Cracking .
Piezo-Cracking: As DMAS switches polarization, the crystal lattice physically deforms. If your electrode is rigid (e.g., thick Au), the mechanical mismatch cracks the crystal.
Migration: Silver (Ag) electrodes are notorious for migrating into organic salts under bias, forming conductive filaments (dendrites).
Corrective Protocol:
Use Inert Electrodes: Switch to Gold (Au) or Carbon-based electrodes. Avoid Silver (Ag) or Copper (Cu).
Flexible Contact: Use PEDOT:PSS (conductive polymer) as the top electrode. It stretches with the crystal's piezoelectric expansion, preventing fatigue cracks.
Data: Electrode Performance Comparison
Electrode Material
Deposition Method
100-Cycle Survival Rate
Degradation Mechanism
Silver (Ag) Paste
Screen Print
15%
Filament migration (Short circuit)
Sputtered Gold (Au)
DC Sputtering
40%
Surface amorphization (Dead layer)
Evaporated Gold (Au)
Thermal Evap
85%
Minimal damage; rigid mechanical failure
PEDOT:PSS
Spin Coating
98%
Excellent mechanical compliance
Module 3: Operational Stability & Encapsulation
How to keep the device alive in the real world.
Troubleshooting: Environmental Stress
Q: The Curie Temperature (
) of my device seems to drift over time. Why?A: This indicates Water Intercalation . DMAS is a hydrogen-bonded ferroelectric. Water molecules from the air can insert themselves into the lattice, screening the dipole interactions and shifting the phase transition temperature.
The Fix: Hydrophobic Encapsulation
You cannot rely on simple epoxy. You must use a Parylene-C coating or an ALD (Atomic Layer Deposition) oxide barrier.
Protocol: Deposit 50nm of
via ALD at low temperature (<80°C), followed by a generic epoxy cap. The ALD layer provides the gas barrier; the epoxy provides mechanical protection.
Q: How do I handle the Phase Transition Volume Expansion?A: DMAS undergoes a structural change (e.g., Monoclinic
Ferroelectric phase) which involves volume expansion. If the device is rigidly clamped, it will shatter.
Solution:Nanoconfinement. Instead of a bulk single crystal, grow DMAS inside an anodic aluminum oxide (AAO) template or a polymer matrix. The matrix absorbs the strain, preventing macroscopic cracking.
Visualization: Degradation vs. Protection
Figure 2: The dual pathways of failure (Chemical vs. Mechanical) and the encapsulation solution.
References
Thermodynamics and dielectric anomalies of DMAAS crystals.
Source: arXiv.org. Context: Establishes the baseline phase transition temperatures and thermodynamic stability limits for Dimethylammonium Aluminum Sulfate family crystals.
Volume-Confined Fabrication of Large-Scale Single-Crystalline Molecular Ferroelectric Thin Films.
Source: National Institutes of Health (PMC). Context: Describes the "volume-confined" method to prevent cracking and improve the mechanical stability of molecular ferroelectric films.
Molecular Design of a Metal-Nitrosyl Ferroelectric.
Source: Journal of the American Chemical Society. Context: Provides comparative stability data for methylammonium/dimethylammonium based systems and PFM switching protocols.
Recent Achievements for Flexible Encapsulation Films.
Source: National Institutes of Health (PMC). Context: details ALD (Atomic Layer Deposition) strategies for protecting organic-inorganic hybrid devices from moisture degradation.
Reference Data & Comparative Studies
Validation
FTIR spectral analysis and bond assignment of dimethylazanium sulfate
Executive Summary Dimethylazanium sulfate (DMAS), commonly referred to as dimethylammonium sulfate, represents a critical intersection between organic amine chemistry and inorganic sulfate salts. Its analysis is pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimethylazanium sulfate (DMAS), commonly referred to as dimethylammonium sulfate, represents a critical intersection between organic amine chemistry and inorganic sulfate salts. Its analysis is pivotal in two distinct fields: pharmaceutical salt selection (where counter-ions affect solubility and stability) and atmospheric aerosol science (where aminium salts contribute to cloud condensation nuclei).
This guide provides a rigorous spectral comparison between DMAS and its primary inorganic alternative, Ammonium Sulfate (AS) . Unlike standard databases that list peaks in isolation, this document focuses on the causality of spectral shifts—specifically how the substitution of protons for methyl groups lowers crystal symmetry, alters hydrogen bonding networks, and induces characteristic splitting in the sulfate
band.
Comparative Analysis: DMAS vs. Ammonium Sulfate
The primary challenge in identifying DMAS is distinguishing the overlapping contributions of the organic cation from the strong inorganic sulfate modes. The table below contrasts the spectral signatures of Dimethylazanium Sulfate against the baseline Ammonium Sulfate.
Table 1: Spectral Fingerprint Comparison
Spectral Region
Vibrational Mode
Ammonium Sulfate (AS)
Dimethylazanium Sulfate (DMAS)
Key Differentiator
High Frequency (2800–3300 cm⁻¹)
N-H Stretch
3000–3300 cm⁻¹ Broad, strong H-bonded network.
3100–3250 cm⁻¹ Redshifted due to distinct H-bonding geometry.
C-H Stretches DMAS exhibits sharp peaks at 2800–3000 cm⁻¹ (absent in AS).
C-H Region (2800–3000 cm⁻¹)
C-H Stretch ()
Absent
2960 cm⁻¹ (asym)2860 cm⁻¹ (sym)
Presence of methyl groups confirms organic cation.
Mid-Frequency (1400–1650 cm⁻¹)
Deformation ()
1400–1450 cm⁻¹ symmetric bending.
1500–1600 cm⁻¹ scissoring.1460 cm⁻¹.
The band is distinct from the ammonium bending mode.
Sulfate Region (1050–1200 cm⁻¹)
Sulfate Stretch ()
~1100 cm⁻¹ Broad, often single band ( symmetry).
1080–1150 cm⁻¹ Often split into doublet or triplet.
C-N stretching (~1020 cm⁻¹) is often obscured by the strong sulfate band.
Detailed Bond Assignment & Mechanistic Insight
The Cation: Dimethylazanium
The spectral identity of DMAS is defined by the dimethylammonium cation. Unlike the spherical ammonium ion (
), the dimethylammonium ion has lower symmetry ().
C-H Stretching: The methyl groups provide the most reliable diagnostic. Look for the Fermi Resonance often observed in amine salts, where the overtone of the methyl deformation interacts with the C-H stretch, creating complex band structures near 2800–2900 cm⁻¹.
N-H Stretching: In DMAS, the two protons on the nitrogen form strong hydrogen bonds with the sulfate oxygens. This lowers the force constant of the N-H bond, red-shifting the peak compared to free amines.
The Anion: Sulfate
and Symmetry Breaking
In a perfect solution state, the sulfate ion has Tetrahedral (
) symmetry, making the symmetric stretch (, ~980 cm⁻¹) IR-inactive.
The "Forbidden" Band: In solid DMAS, the bulky organic cations distort the crystal lattice, lowering the local symmetry of the sulfate ion to
or .
Consequence: The "forbidden"
band (symmetric stretch) often becomes weakly visible around 970–980 cm⁻¹ . Furthermore, the triply degenerate band (~1100 cm⁻¹) splits into multiple components. Observation of this splitting is a confirmation of the solid-state salt formation.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol. This workflow is designed to detect common errors (hydration, contamination) before data analysis.
Method: Attenuated Total Reflectance (ATR-FTIR)
Recommended over KBr pellets for hygroscopic amine salts to prevent water uptake during preparation.
Validation: Monitor the region 3500–4000 cm⁻¹ and 1400–1800 cm⁻¹. Sharp, rotational lines indicate atmospheric water vapor. Do not proceed until these are <0.005 Abs.
Step 2: Sample Preparation
Pre-treatment: DMAS is hygroscopic. Dry the sample in a vacuum desiccator (
or silica gel) for 2 hours prior to analysis.
Application: Apply solid powder to the Diamond/ZnSe crystal. Apply high pressure (clamp) to ensure intimate contact.
Step 3: Data Acquisition & Validation
Parameters: 4 cm⁻¹ resolution, 64 scans.
The "Water Check" (Self-Validation): Check for a broad hump at 3400 cm⁻¹ .
If present: The sample is hydrated.[2] The water O-H stretch will obscure the N-H amine stretch. Action: Redry sample.
This diagram outlines the decision-making process for acquiring high-fidelity spectra of hygroscopic amine salts.
Caption: Self-validating workflow for DMAS analysis. The critical control point is the hydration check at 3400 cm⁻¹.
Spectral Logic Tree (DOT Diagram)
How to distinguish DMAS from Ammonium Sulfate and other contaminants.
Caption: Diagnostic logic tree for differentiating Dimethylazanium Sulfate from inorganic Ammonium Sulfate.
References
NIST Mass Spectrometry Data Center. Ammonium Sulfate Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[4] Available at: [Link]
NIST Mass Spectrometry Data Center. Dimethylamine Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[4] Available at: [Link]
Zawadowicz, M. A., et al. (2015). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions.[5] Atmospheric Chemistry and Physics.[5] Available at: [Link]
Max, J. J., & Chapados, C. (2015).Infrared spectroscopy of aqueous carboxylic acids and their salts.
Doc Brown's Chemistry. Interpretation of the infrared spectrum of dimethylamine. Available at: [Link]
Navigating the Nanoscale: A Comparative Guide to Mass Spectrometry for Dimethylazanium Sulfate Cluster Identification
For researchers, atmospheric scientists, and drug development professionals, understanding the formation and behavior of molecular clusters is paramount. Dimethylazanium sulfate clusters, formed from the atmospheric reac...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, atmospheric scientists, and drug development professionals, understanding the formation and behavior of molecular clusters is paramount. Dimethylazanium sulfate clusters, formed from the atmospheric reaction of dimethylamine and sulfuric acid, are of particular interest due to their role in new particle formation and their potential implications for climate and health.[1][2][3] Their unambiguous identification, however, presents a significant analytical challenge due to their low concentration, complex composition, and propensity for fragmentation.
This guide provides an in-depth comparison of leading mass spectrometry (MS) techniques for the identification and characterization of dimethylazanium sulfate clusters. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower your research. Our focus is on providing a self-validating framework, grounded in authoritative scientific principles, to ensure the trustworthiness of your findings.
The Analytical Challenge: Unmasking Fleeting Clusters
The core difficulty in analyzing dimethylazanium sulfate clusters lies in their transient and fragile nature. These non-covalently bound assemblies are susceptible to dissociation during sampling and analysis.[1][2][3] Therefore, the ideal analytical technique must offer high sensitivity, high resolution, and "soft" ionization to preserve the integrity of the clusters.
A Comparative Analysis of Mass Spectrometry Techniques
Several mass spectrometry-based approaches have emerged as powerful tools for probing these atmospheric clusters. Here, we compare three prominent techniques: High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).
High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS)
Principle of Operation: HR-ToF-AMS is a powerful tool for real-time, size-resolved chemical characterization of non-refractory aerosol particles.[4][5][6] Aerosols are introduced into the instrument through an aerodynamic lens, which focuses them into a narrow beam. The particles then impact a heated surface (around 600°C) where they flash vaporize.[6][7] The resulting gas is ionized by electron impact, and the ions are analyzed by a high-resolution time-of-flight mass spectrometer.[4][6]
Strengths for Cluster Analysis:
Real-time analysis: Provides immediate feedback on aerosol composition.[4]
Size-resolved information: Correlates chemical composition with particle size, which is crucial for understanding cluster growth.[5][6]
High resolving power: Enables the separation of ions with very similar mass-to-charge ratios, aiding in the identification of specific chemical formulas.[4][6]
Limitations and Experimental Considerations:
Thermal Vaporization: The high temperature of the vaporizer can cause fragmentation of weakly bound clusters, potentially altering their original composition.[8] This is a significant drawback for studying fragile species like dimethylazanium sulfate clusters.
Electron Ionization: Electron impact is a "hard" ionization technique that can induce further fragmentation of the vaporized molecules.[5][6]
Focus on Non-Refractory Components: While effective for sulfate and ammonium, it may not be suitable for all components of atmospheric aerosols.[8]
Experimental Workflow for HR-ToF-AMS Analysis
Caption: HR-ToF-AMS experimental workflow.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle of Operation: ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase.[9] A solution containing the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass spectrometer.[10][11]
Strengths for Cluster Analysis:
Soft Ionization: Minimizes fragmentation of weakly bound clusters, preserving their native structure.[8][9] This is a critical advantage for studying dimethylazanium sulfate clusters.
High Sensitivity: Can detect analytes at very low concentrations.
Versatility: Can be coupled with various types of mass analyzers, including quadrupole, time-of-flight (ToF), and Orbitrap instruments, offering a range of performance characteristics.
Limitations and Experimental Considerations:
Offline Analysis: Typically requires sample collection, which can introduce artifacts. However, online ESI techniques are being developed.
Matrix Effects: The presence of other compounds in the sample can suppress or enhance the ionization of the target analytes.
Solvent-Induced Clustering: The ESI process itself can sometimes lead to the formation of solvent-analyte clusters, which must be distinguished from the naturally occurring clusters of interest.[10][11]
Experimental Protocol for ESI-MS Analysis of Collected Aerosol Samples:
Sample Collection: Collect aerosol particles on a suitable substrate (e.g., Teflon filter) for a defined period.
Extraction: Extract the collected particles into a suitable solvent (e.g., a mixture of methanol and water).
Sample Preparation: Dilute the extract to an appropriate concentration for ESI-MS analysis. The choice of solvent is critical to ensure cluster stability and efficient ionization.
ESI-MS Analysis: Infuse the sample solution into the ESI source. Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the target clusters while minimizing fragmentation.
Tandem MS (MS/MS): To confirm the identity of the clusters, perform collision-induced dissociation (CID) on the precursor ions of interest. The resulting fragment ions provide structural information.[12][13] For sulfate-containing clusters, characteristic neutral losses of SO3 (80 Da) are often observed.[14][15]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Principle of Operation: IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions.[16] After ionization, ions are guided into a drift tube filled with a buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a smaller collision cross-section (more compact structures) will travel faster than larger, more extended ions of the same mass-to-charge ratio.[17][18][19] The mobility-separated ions are then introduced into a mass spectrometer for mass analysis.
Strengths for Cluster Analysis:
Isomer Separation: Can distinguish between isomeric and isobaric species, which is crucial for complex atmospheric samples where multiple compounds can have the same elemental composition.[17][18][20]
Structural Information: The collision cross-section provides information about the three-dimensional structure of the clusters.[19]
Enhanced Signal-to-Noise: By separating ions from the chemical noise, IMS can improve the detection of low-abundance species.
Limitations and Experimental Considerations:
Complexity: The instrumentation and data analysis can be more complex than for conventional MS.
Calibration: Accurate collision cross-section measurements require careful calibration with known standards.
Logical Relationship of Analytical Strategies
Caption: Interplay of ionization, separation, and analysis techniques.
Performance Comparison
Feature
HR-ToF-AMS
ESI-MS
IMS-MS
Ionization Principle
Thermal Vaporization & Electron Impact
Electrospray
Electrospray or other soft ionization
Cluster Integrity
Low (potential for fragmentation)
High (soft ionization)
High (soft ionization)
Analysis Time
Real-time
Offline (typically)
Near real-time to offline
Size Information
Yes (aerodynamic diameter)
No (indirectly from m/z)
Yes (collision cross-section)
Structural Information
Limited (from fragmentation patterns)
Moderate (from MS/MS)
High (from CCS and MS/MS)
Isomer Separation
No
Limited
Yes
Primary Application
Bulk chemical composition of aerosols
Targeted and untargeted analysis of molecular species
Separation and characterization of complex mixtures and isomers
Case Study: Fragmentation Analysis of a Dimethylazanium Sulfate Cluster
A study by Alfaouri et al. (2022) investigated the fragmentation of negatively charged sulfuric acid and dimethylamine clusters using an electrospray ionizer coupled with a planar-differential mobility analyzer and an atmospheric pressure interface time-of-flight mass spectrometer (ESI-DMA-APi-TOF MS).[1][2][3] They observed that larger clusters could undergo fragmentation inside the mass spectrometer, leading to the appearance of smaller fragment ions. For example, the cluster designated as 1D2S1B (one dimethylamine, two sulfuric acid molecules, and one bisulfate ion) was observed to fragment via three different pathways.[2]
This highlights the critical need for careful optimization of instrument parameters to minimize fragmentation and the importance of tandem MS experiments to understand the fragmentation pathways, which can, in turn, provide valuable structural information.
Conclusion and Future Outlook
The choice of mass spectrometry technique for the identification of dimethylazanium sulfate clusters is dictated by the specific research question.
For real-time monitoring of the bulk chemical composition and size distribution of aerosols containing these clusters, HR-ToF-AMS is a powerful tool, despite the potential for fragmentation.
For detailed molecular identification and structural elucidation of the clusters with minimal fragmentation, ESI-MS, particularly when coupled with tandem mass spectrometry, is the preferred method.
For resolving complex mixtures and distinguishing between isomers, IMS-MS offers an unparalleled level of separation and provides valuable insights into the cluster's three-dimensional structure.
The future of atmospheric cluster analysis lies in the hyphenation of these techniques and the development of even softer ionization methods. The combination of ion mobility separation with high-resolution mass spectrometry (IMS-HRMS) is particularly promising for unraveling the complex chemistry of new particle formation. Furthermore, advances in computational chemistry will continue to play a crucial role in predicting cluster structures and fragmentation patterns, thereby aiding in the interpretation of experimental mass spectra.[12][21][22]
By carefully selecting the appropriate mass spectrometry technique and thoughtfully designing experiments, researchers can confidently navigate the complexities of the nanoscale world and shed light on the critical role of dimethylazanium sulfate clusters in our atmosphere.
References
Aerodyne Research, Inc. (n.d.). High-Resolution Time-of-Flight Aerosol Mass Spectrometer. Retrieved from [Link][4][5]
Paul Scherrer Institut. (n.d.). Aerosol Mass Spectrometer. Retrieved from [Link][6]
Könczöl, M., et al. (2003). Formation of solvated ions in the atmospheric interface of an electrospray ionization triple-quadrupole mass spectrometer. Journal of Mass Spectrometry, 38(11), 1159-1166. Retrieved from [Link][10][11]
Wikipedia. (2023). Aerosol mass spectrometry. Retrieved from [Link][8]
Krechmer, J. E., et al. (2016). Ion mobility spectrometry–mass spectrometry (IMS–MS) for on- and offline analysis of atmospheric gas and aerosol species. Atmospheric Measurement Techniques, 9(8), 3493-3502. Retrieved from [Link][17][19]
DePalma, J. W., et al. (2019). Electrospray Ionization–Based Synthesis and Validation of Amine-Sulfuric Acid Clusters of Relevance to Atmospheric New Particle Formation. Journal of the American Society for Mass Spectrometry, 30(11), 2267-2277. Retrieved from [Link][9]
AZoM. (2019). Analysis of Atmospheric Gas and Aerosol Species Using Ion Mobility Spectrometry-Mass Spectrometry. Retrieved from [Link][18]
NASA. (n.d.). CU Aircraft High-Resolution Time-of-Flight Aerosol Mass Spectrometer. Retrieved from [Link][7]
Kallajoki, L., et al. (2023). Molecular and Structural Characterization of Isomeric Compounds in Atmospheric Organic Aerosol Using Ion Mobility-Mass Spectrometry. The Journal of Physical Chemistry A, 127(7), 1624-1634. Retrieved from [Link][20]
Wikipedia. (2023). Ion mobility spectrometry. Retrieved from [Link][16]
Alfaouri, D., et al. (2022). A study on the fragmentation of sulfuric acid and dimethylamine clusters inside an atmospheric pressure interface time-of-flight mass spectrometer. Atmospheric Measurement Techniques, 15(1), 11-19. Retrieved from [Link][1][2][3]
Alfaouri, D., et al. (2021). Supplement of A study on the fragmentation of sulfuric acid and dimethylamine clusters inside an atmospheric pressure interface. Retrieved from [Link][23]
ResearchGate. (n.d.). Mass spectrometric fragmentation pattern of sulfate with plausible mechanism. Retrieved from [Link][14][24]
Bowie, J. H., et al. (2013). Fragmentations of [M–H]− anions of peptides containing Ser sulfate. A joint experimental and theoretical study. Rapid Communications in Mass Spectrometry, 27(19), 2199-2206. Retrieved from [Link][15]
Zapadinsky, E., et al. (2019). Modeling on Fragmentation of Clusters inside a Mass Spectrometer. The Journal of Physical Chemistry A, 123(2), 527-533. Retrieved from [Link][12]
Shukla, A. K., & Bogdanov, B. (2015). Mass spectrometry in cluster science: Formation of cluster ions, magic number clusters and their fragmentation studies by tandem mass spectrometry. Journal of Chromatography & Separation Techniques, 6(4). Retrieved from [Link][13]
Kubečka, J., et al. (2023). Clusterome: A Comprehensive Data Set of Atmospheric Molecular Clusters for Machine Learning Applications. ACS Omega, 8(27), 24653-24663. Retrieved from [Link][21][22]
A Comparative Guide to Electrochemical Impedance Spectroscopy for the Characterization of Dimethylazanium Sulfate Films
This guide provides a comprehensive overview of Electrochemical Impedance Spectroscopy (EIS) as a powerful, non-destructive technique for characterizing dimethylazanium sulfate films. Intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of Electrochemical Impedance Spectroscopy (EIS) as a powerful, non-destructive technique for characterizing dimethylazanium sulfate films. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the experimental intricacies of EIS, compares its performance with alternative characterization methods, and presents supporting data to guide your research. We will explore the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
Introduction to Electrochemical Impedance Spectroscopy (EIS) for Thin Film Analysis
Electrochemical Impedance Spectroscopy is a versatile technique used to probe the interfacial and bulk properties of materials.[1][2] By applying a small amplitude sinusoidal voltage or current perturbation over a wide range of frequencies, the impedance of the system is measured.[3] This allows for the deconvolution of various electrochemical processes occurring at different time constants, such as charge transfer, diffusion, and capacitance.[4] For thin organic films like dimethylazanium sulfate, EIS offers a unique window into their integrity, ionic conductivity, and interaction with an electrolyte.[5][6]
Dimethylazanium sulfate, with its chemical formula (CH₃)₂NH₂⁺·HSO₄⁻, is an organic salt that can be formulated into thin films for various applications, including as a component in pharmaceutical formulations or as a model system for studying ionic transport in organic materials. Understanding the electrochemical properties of these films is crucial for predicting their performance and stability.
The EIS Experimental Workflow for Dimethylazanium Sulfate Films
The following protocol outlines a robust methodology for performing EIS on a dimethylazanium sulfate film deposited on a conductive substrate.
Experimental Protocol
Substrate Preparation: Begin with a thoroughly cleaned and polished working electrode (e.g., glassy carbon, gold, or indium tin oxide-coated glass). The cleaning procedure should be appropriate for the substrate material to ensure a pristine surface for film deposition.
Film Deposition: Deposit the dimethylazanium sulfate film onto the working electrode using a suitable technique such as drop-casting, spin-coating, or electrochemical deposition from a precursor solution. The thickness and uniformity of the film are critical parameters and should be controlled and independently verified.
Electrochemical Cell Assembly: A standard three-electrode cell is typically used.[3][7] This consists of the dimethylazanium sulfate film-coated working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or mesh).[3][5]
Electrolyte Selection: Choose an electrolyte that is inert with respect to the dimethylazanium sulfate film and the substrate. A common choice for organic films is a solution of a salt like NaCl or LiClO₄ in a suitable solvent.[5][8]
EIS Measurement:
Connect the electrochemical cell to a potentiostat equipped with a frequency response analyzer (FRA).[3]
Set the DC potential to the open-circuit potential (OCP) of the system to minimize any DC current that could alter the film.
Apply a small AC voltage perturbation (typically 5-10 mV) to ensure a linear response.[5]
Sweep the frequency over a wide range, for instance, from 100 kHz down to 0.01 Hz, to capture a broad spectrum of electrochemical phenomena.[4][7]
Data Analysis:
The collected impedance data is typically visualized using Nyquist and Bode plots.[8]
An equivalent electrical circuit (EEC) model is then fitted to the experimental data to extract quantitative parameters.[1][9] A common starting point for a simple film-electrolyte system is a modified Randles circuit.
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of an Electrochemical Impedance Spectroscopy experiment for analyzing dimethylazanium sulfate films.
Interpreting the Impedance Data: A Model-Based Approach
The impedance spectrum of a dimethylazanium sulfate film can reveal valuable information about its properties. The data is often modeled using an equivalent electrical circuit that represents the different physical and chemical processes occurring in the system.
Expected Electrochemical Processes
At the interface of the dimethylazanium sulfate film and the electrolyte, several processes contribute to the overall impedance:
Electrolyte Resistance (R_s): The resistance of the bulk electrolyte solution.
Film Capacitance (C_f): The dielectric property of the dimethylazanium sulfate film.
Film Resistance (R_f): The resistance to ion transport through the film.
Double-Layer Capacitance (C_dl): The capacitance at the film-electrolyte interface.
Charge Transfer Resistance (R_ct): The resistance to electrochemical reactions at the substrate-film or film-electrolyte interface.
Visualizing the Electrochemical Interface
Caption: A simplified equivalent electrical circuit model for a dimethylazanium sulfate film on an electrode in contact with an electrolyte.
Comparative Analysis: EIS vs. Other Thin Film Characterization Techniques
While EIS is a powerful tool, a comprehensive understanding of a thin film often requires a multi-technique approach. The choice of technique depends on the specific properties of interest.[10][11][12][13][14]
Technique
Principle
Information Obtained
Advantages for Dimethylazanium Sulfate Films
Limitations
Electrochemical Impedance Spectroscopy (EIS)
Measures the complex impedance as a function of AC frequency.
Ionic conductivity, film integrity, capacitance, charge transfer kinetics, corrosion resistance.[1]
Non-destructive, sensitive to interfacial phenomena, provides quantitative data on electrochemical processes.[2][5]
Requires an electrochemical model for interpretation, can be complex to analyze.
X-ray Reflectivity (XRR)
Measures the reflection of X-rays from the film surface and interfaces.[11]
Film thickness, density, and surface/interface roughness.[14]
Highly accurate for thickness determination of thin films.
Can be challenging for multi-layer or rough films.
Spectroscopic Ellipsometry (SE)
Measures the change in polarization of light upon reflection from the film.[10]
Film thickness and optical constants (refractive index and extinction coefficient).[11]
Non-contact, non-destructive, and highly sensitive to thickness.
Requires a detailed optical model of the film and substrate.
Atomic Force Microscopy (AFM)
A high-resolution scanning probe microscopy technique.[11]
Surface topography, roughness, and mechanical properties at the nanoscale.[14]
Provides direct visualization of the film surface.
Limited to surface information, scan area is small.
Scanning Electron Microscopy (SEM)
Uses a focused beam of electrons to image the sample.[11][12]
Surface morphology, and with Energy-Dispersive X-ray Spectroscopy (EDS), elemental composition.[11]
High-resolution imaging, can be used for cross-sectional analysis to determine thickness.
Typically requires a conductive coating for non-conductive films, operates under high vacuum.
X-ray Diffraction (XRD)
Scatters X-rays from the crystalline lattice of the material.[12]
Crystalline structure, phase identification, and crystallite size.[12]
Essential for determining the crystalline nature of the film.
Not suitable for amorphous or poorly crystalline films.
Hypothetical Performance Data
The following table presents hypothetical EIS data for a dimethylazanium sulfate film and compares it with two other hypothetical organic films. This data is for illustrative purposes to demonstrate the type of quantitative comparison that can be made with EIS.
Parameter
Dimethylazanium Sulfate Film
Alternative Film A (Hydrophobic Polymer)
Alternative Film B (Conducting Polymer)
Film Resistance (R_f) (Ω·cm²)
1.5 x 10⁵
8.0 x 10⁷
2.5 x 10³
Film Capacitance (C_f) (μF·cm⁻²)
0.5
0.02
15
Charge Transfer Resistance (R_ct) (Ω·cm²)
5.0 x 10⁴
1.2 x 10⁸
5.0 x 10²
Double Layer Capacitance (C_dl) (μF·cm⁻²)
10
2
50
Interpretation:
The dimethylazanium sulfate film shows moderate ionic conductivity (indicated by its R_f value) and a relatively standard capacitive behavior.
Alternative Film A , a hydrophobic polymer, exhibits very high resistance and low capacitance, suggesting it acts as a good insulating barrier with minimal ion transport.
Alternative Film B , a conducting polymer, has low resistance and high capacitance, indicative of its ability to facilitate charge transfer and store charge at the interface.
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable, non-destructive technique for the in-depth characterization of dimethylazanium sulfate films. It provides quantitative insights into the film's ionic conductivity, dielectric properties, and interfacial behavior that are often inaccessible with other methods. By combining EIS with complementary techniques such as AFM for surface morphology and XRR for precise thickness measurements, researchers can obtain a holistic understanding of the film's structure-property relationships. This integrated approach is crucial for the rational design and optimization of materials for applications in pharmaceuticals, electronics, and beyond.
References
Ohlidal, I., & Franta, D. (2006). Choosing techniques for the optical characterization of thin films. SPIE Newsroom. DOI: 10.1117/2.1200608.0341. [Link]
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Kelleher, J., et al. (2017). The Use of Electrochemical Impedance Spectroscopy as a Screening Method for Determination of Hydrolytic Stability of Poly(ethyl 2-cyanoacrylate). Polymers, 9(10), 536. [Link]
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Navigating the Disposal of Dimethylazanium;Sulfate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environm...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the safe disposal of dimethylazanium;sulfate, a compound that requires meticulous handling due to its potential hazards. By understanding the "why" behind each step, you can ensure the safety of yourself, your colleagues, and the environment.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the chemical's properties and associated hazards is paramount. Dimethylazanium;sulfate, also referred to as dimethylammonium sulfate, is a salt formed from dimethylamine and sulfuric acid.[1] Its hazard profile, as indicated by GHS classifications, points to it being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2] While distinct from the more volatile and highly toxic dimethyl sulfate, the shared structural components necessitate a cautious approach.
A critical first step is to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact formulation you are using. The SDS will provide the most accurate and detailed information on physical and chemical properties, hazards, and emergency procedures.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the disposal of dimethylazanium;sulfate, ensuring that each step logically follows from the last to minimize risk.
Step 1: Waste Characterization and Segregation
The "Why": Proper characterization and segregation are fundamental to preventing dangerous chemical reactions within waste containers and ensuring the waste is directed to the appropriate disposal facility. Mixing incompatible chemicals can lead to the generation of toxic gases, fires, or explosions.
Procedure:
Identify the Waste Stream: Clearly identify all waste containing dimethylazanium;sulfate. This includes pure, unused product, contaminated labware (e.g., pipettes, vials), and solutions.
Segregate at the Source: Do not mix dimethylazanium;sulfate waste with other chemical waste streams unless compatibility has been explicitly verified. It should be kept separate from strong oxidizing agents, strong bases, and ammonia.[3]
Aqueous vs. Solid Waste: Segregate solid dimethylazanium;sulfate from aqueous solutions containing the compound. Different disposal pathways may be required for each.
Step 2: Containerization and Labeling
The "Why": Secure and clearly labeled containers prevent leaks and spills and provide essential information for waste handlers, ensuring they can manage the waste safely and effectively.
Procedure:
Select Appropriate Containers: Use chemically resistant containers that are compatible with dimethylazanium;sulfate. High-density polyethylene (HDPE) or other designated chemical waste containers are typically suitable. Ensure the container has a secure, leak-proof lid.
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3] The label must include:
The words "Hazardous Waste"
The full chemical name: "Dimethylazanium;sulfate" or "Dimethylammonium sulfate"
The concentration (if in solution)
The primary hazards (e.g., "Harmful," "Irritant")
The date the waste was first added to the container
Your name and laboratory contact information
Step 3: Storage Pending Disposal
The "Why": Proper temporary storage of hazardous waste is crucial to prevent accidents and ensure the integrity of the waste container until it can be collected by a licensed disposal company.
Procedure:
Designated Storage Area: Store the waste container in a designated, well-ventilated, and cool, dry area.[3]
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Keep Containers Closed: Always keep the waste container tightly closed except when adding waste.[3]
Step 4: Arranging for Disposal
The "Why": Hazardous waste must be disposed of in accordance with local, state, and federal regulations. Using a licensed and reputable hazardous waste disposal company ensures that the waste is managed in an environmentally responsible and compliant manner.
Procedure:
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging hazardous waste disposal. They will have established procedures and contracts with certified waste management vendors.
Provide Accurate Information: When arranging for pickup, provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
Follow Institutional Protocols: Adhere to all institutional guidelines for waste pickup and documentation.
Emergency Procedures: Responding to Spills
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
For a Small Spill (<1 L):
Alert Personnel: Immediately alert others in the vicinity.
Don Personal Protective Equipment (PPE): At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat.[4]
Contain the Spill: Use an absorbent material, such as dry sand or earth, to contain the spill.[5]
Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.[3][6]
Decontaminate the Area: Clean the spill area thoroughly.
Report the Incident: Report the spill to your supervisor and EHS department.
For a Large Spill (>1 L):
Evacuate: Evacuate the immediate area.
Alert Authorities: Contact your institution's emergency response team and EHS department immediately.[3]
Do Not Attempt to Clean Up: A large spill requires specialized training and equipment to manage safely.
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of dimethylazanium;sulfate, the following workflow diagram has been created using Graphviz.
Caption: Decision-making workflow for the proper disposal of dimethylazanium;sulfate.
Quantitative Hazard Summary
For quick reference, the following table summarizes key quantitative hazard information. It is imperative to consult the specific SDS for the material in use for the most accurate data.
The responsible disposal of dimethylazanium;sulfate is a non-negotiable aspect of laboratory work. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety. Remember, the foundation of this process is a thorough understanding of the chemical's properties, which begins with a careful review of the Safety Data Sheet. Your diligence in these procedures is a direct contribution to the integrity and safety of the scientific community.
Navigating the Complexities of Dimethylazanium;sulfate: A Guide to Safe Handling
A Critical Clarification for Laboratory Professionals: The term "dimethylazanium;sulfate" is chemically ambiguous and can lead to confusion between two distinct compounds with vastly different risk profiles: Dimethylammo...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Clarification for Laboratory Professionals: The term "dimethylazanium;sulfate" is chemically ambiguous and can lead to confusion between two distinct compounds with vastly different risk profiles: Dimethylammonium sulfate and the extremely hazardous Dimethyl sulfate . Misidentification poses a significant safety threat. This guide provides comprehensive personal protective equipment (PPE), handling, and disposal protocols for both substances, ensuring you and your team can operate with confidence and safety.
The Critical Distinction: Dimethylammonium sulfate vs. Dimethyl sulfate
Dimethylammonium sulfate [(CH₃)₂NH₂]₂SO₄ is the salt formed from the reaction of dimethylamine and sulfuric acid. Its primary hazards are moderate toxicity if ingested and irritation to the skin and eyes.
Dimethyl sulfate [(CH₃)₂SO₄], on the other hand, is a potent methylating agent. It is extremely toxic, corrosive, and classified as a probable human carcinogen.[1][2] Its vapor is insidious as it may not be immediately irritating, but can lead to severe, delayed respiratory distress, including fatal pulmonary edema.[1][2]
This guide will address each compound separately. It is imperative to confirm the exact chemical identity from the manufacturer's safety data sheet (SDS) before proceeding with any handling.
Section 1: Handling Dimethylammonium Sulfate
Dimethylammonium sulfate is a crystalline solid. While significantly less hazardous than dimethyl sulfate, proper precautions are essential to prevent irritation and exposure.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary risks associated with dimethylammonium sulfate are acute oral toxicity, skin irritation, and serious eye irritation.[3] Therefore, the PPE strategy is focused on preventing direct contact and ingestion.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or latex gloves.
These materials provide an effective barrier against solid particulates and splashes of aqueous solutions of the salt, preventing skin irritation. Always inspect gloves for tears or holes before use.
Eye/Face Protection
Safety glasses with side shields or chemical safety goggles.
Protects the eyes from dust particles or splashes of solutions which can cause serious irritation.
Body Protection
A standard laboratory coat.
Prevents contamination of personal clothing with the chemical dust.
Respiratory Protection
Generally not required if handled in a well-ventilated area. A NIOSH-approved particulate respirator may be necessary if significant dust is generated.
The primary route of exposure to be controlled is dermal contact and ingestion. Respiratory protection is a secondary control for situations with high dust potential. Always work in a well-ventilated lab or a fume hood if there is a risk of aerosolization.
Operational Plan: Step-by-Step Handling Procedure
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible. Clear the workspace of any unnecessary items.
Donning PPE: Put on your lab coat, safety glasses/goggles, and gloves.
Weighing and Transfer: Conduct any weighing or transfer of the solid compound in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation. Use a spatula for transfers to avoid creating dust clouds.
Solution Preparation: When dissolving the salt, add it slowly to the solvent (e.g., water) to prevent splashing.
Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing gloves. Clean any contaminated surfaces.
Disposal Plan
Solid Waste: Uncontaminated dimethylammonium sulfate should be disposed of in accordance with local, state, and federal regulations. It may be acceptable for disposal as regular trash if it is not contaminated with other hazardous materials and is securely contained.[4]
Contaminated Materials: Gloves, weigh boats, and other disposable materials contaminated with dimethylammonium sulfate should be placed in a sealed bag or container and disposed of as chemical waste.
Aqueous Solutions: Depending on the concentration and local regulations, dilute aqueous solutions may be neutralized and disposed of down the drain with copious amounts of water. Always check with your institution's environmental health and safety (EHS) office for specific guidance.
Dimethyl sulfate is a highly toxic, probable human carcinogen that can be absorbed through the skin and by inhalation.[1][2][5] Its effects can be delayed, and it lacks significant odor to warn of exposure.[2][6] All work with this substance must be conducted with the highest level of precaution in a designated area.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its high toxicity, corrosivity, and carcinogenicity, a multi-layered PPE approach is mandatory. Standard lab attire is insufficient.
PPE Category
Specification
Rationale
Hand Protection
Double gloving is required. Use a highly resistant outer glove such as Viton™, SilverShield®/4H®, or butyl rubber over a nitrile inner glove.[1]
Dimethyl sulfate can permeate standard laboratory gloves (like latex and nitrile) quickly. Highly resistant materials are necessary to provide an adequate barrier for the duration of handling. Double gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Eye/Face Protection
Chemical splash goggles and a full-face shield.
This combination is essential to protect the eyes and face from splashes of this highly corrosive liquid.[7] A face shield protects the entire face from contact.
Body Protection
A chemically resistant apron or gown over a lab coat. For larger quantities or in case of a potential splash, a full chemical-resistant suit (e.g., Tychem®) is recommended.[1]
Protects against skin contact. Dimethyl sulfate can be absorbed through the skin and cause severe burns and systemic toxicity.[1][8]
Respiratory Protection
Work must be conducted in a certified chemical fume hood. In the event of a spill or ventilation failure, a NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is required.[1]
Dimethyl sulfate is fatal if inhaled.[7][9] A chemical fume hood is the primary engineering control to prevent inhalation exposure. A supplied-air respirator is necessary for emergency situations where the concentration of vapors may exceed the protection factor of the fume hood.
Operational Plan: Step-by-Step Handling Procedure
Designated Area: All work with dimethyl sulfate must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with warning signs.
Emergency Preparedness: Ensure an eyewash station, safety shower, and a spill kit with appropriate absorbent material and neutralizer (such as a dilute ammonia solution) are immediately accessible.[1]
Donning PPE: Before entering the designated area, don all required PPE in the correct order: lab coat, inner gloves, chemical-resistant apron/suit, outer gloves, goggles, and face shield.
Handling: Use a syringe or cannula for liquid transfers to minimize the risk of spills and splashes. Avoid open pouring.
Decontamination: After handling, decontaminate any surfaces and equipment that may have come into contact with dimethyl sulfate using a dilute ammonia solution.
Doffing PPE: Remove PPE carefully to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, and apron/suit. The inner gloves should be the last item removed.
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.
Disposal Plan
Dimethyl sulfate is a hazardous waste and must be disposed of accordingly.
Liquid Waste: Collect all waste dimethyl sulfate and contaminated solvents in a designated, sealed, and properly labeled hazardous waste container.
Contaminated Materials: All disposable items that have come into contact with dimethyl sulfate (gloves, pipette tips, absorbent pads, etc.) must be considered hazardous waste. Place them in a sealed, labeled container for disposal.
Decontamination: Do not mix waste streams. Follow your institution's EHS guidelines for hazardous waste disposal.
Spill Response Workflow
In the event of a spill, immediate and correct action is critical. The following workflow provides a general guideline; however, specific actions will depend on the chemical and the scale of the spill.
Caption: Workflow for responding to a chemical spill.
By understanding the distinct hazards of dimethylammonium sulfate and dimethyl sulfate and by rigorously applying the appropriate safety protocols, researchers can mitigate risks and maintain a safe laboratory environment. Always prioritize safety and consult your institution's EHS department with any questions.
References
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Dimethyl Sulfate.
National Center for Biotechnology Information. (n.d.). Laboratory Chemical Safety Summary (LCSS): Dimethyl Sulfate. PubChem.
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 0148 - Dimethyl Sulfate.
U.S. Environmental Protection Agency. (n.d.). Dimethyl Sulfate.
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Dimethyl Sulfate.
National Toxicology Program. (2021). 15th Report on Carcinogens: Dimethyl Sulfate. National Institutes of Health.
Spectrum Chemical. (2022). Safety Data Sheet: Dimethyl Sulfate.
Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Dimethyl Sulphate.
Sigma-Aldrich. (2024). Safety Data Sheet: Dimethyl sulfate.
Chemstock. (n.d.). GHS Safety Data Sheet: Dimethyl Sulphate.
National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Dimethyl Sulfate.
ChemicalBook. (2019). Dimethyl sulfate-Hazard and Toxicity.
Occupational Safety and Health Administration. (n.d.). Dimethyl Sulfate.
U.S. Environmental Protection Agency. (1999). Chemical Fact Sheets: Dimethyl Sulfate.
Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6497, Dimethyl Sulfate. PubChem.
International Programme on Chemical Safety. (1989). Health and Safety Guide No. 29: Dimethyl sulfate. World Health Organization.
Sigma-Aldrich. (2025). Safety Data Sheet: Dimethylammonium chloride.
Fisher Scientific. (2010). Safety Data Sheet: Dimethyl sulfate.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21614113, Dimethylamine sulphate (2:1). PubChem.
BenchChem. (2025). Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid.